8-Chloroquinoline-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKATAKTWFSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650806 | |
| Record name | 8-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-73-5 | |
| Record name | 8-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its chemical properties, reactivity, and potential biological applications. This approach, rooted in established structure-activity relationships, offers valuable insights for directing future research and development efforts.
Molecular Overview and Physicochemical Properties
This compound belongs to the quinoline carboxylic acid class of compounds, which are renowned for their diverse pharmacological activities. The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring system are key determinants of its electronic properties, reactivity, and biological interactions.
Chemical Structure
The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring, with substituents that influence its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Data (Predicted and Comparative)
| Property | Predicted/Comparative Value | Reference Compound(s) and Rationale |
| Molecular Formula | C₁₀H₆ClNO₂ | Based on its chemical structure. |
| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula.[1][2] |
| Melting Point (°C) | >200 (Predicted) | 8-Chloro-2-hydroxyquinoline has a melting point of 209-212 °C. The carboxylic acid derivative is expected to have a similarly high melting point due to strong intermolecular hydrogen bonding. 8-Hydroxyquinoline-2-carboxylic acid has a melting point of 215-220 °C[3]. |
| pKa | ~2-3 (Carboxylic Acid), ~3-4 (Quinoline Nitrogen) (Predicted) | The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids. For 8-hydroxyquinoline-2-carboxylic acid, the protonation constants (pK) are reported as 10.14 and 3.92[4]. The electron-withdrawing nature of the chloro group at the 8-position would likely decrease the basicity of the quinoline nitrogen, resulting in a lower pKa compared to unsubstituted quinoline. The pKa of 8-chloroquinoline is predicted to be around 2.33[5]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Quinoline-8-carboxylic acid is soluble in DMSO[6]. Carboxylic acids with aromatic rings generally exhibit low water solubility but are soluble in organic solvents. |
| Predicted XlogP | 2.7 | This value, from computational models, suggests moderate lipophilicity.[1] |
Spectroscopic Profile (Anticipated)
The structural features of this compound suggest a characteristic spectroscopic signature. While experimental spectra are not available, the following predictions are based on data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra would be complex due to the substituted quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group, the chlorine atom, and the nitrogen in the heterocyclic ring. A ¹H NMR spectrum of the related 8-chloroquinoline provides some insight into the expected shifts for the quinoline core protons.[7]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would likely appear in the 2500-3300 cm⁻¹ region, and a strong C=O stretching vibration should be present around 1700-1730 cm⁻¹.[8][9] Aromatic C-H and C=C stretching bands would also be observed.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and potentially the chlorine atom.[10][11]
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for quinoline synthesis, with appropriate selection of starting materials.
Proposed Synthetic Routes
Several classical named reactions are suitable for the synthesis of the quinoline core, which can then be functionalized.
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Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid.[12][13][14][15][16] A modification of this reaction could potentially be used.
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][10][17][18][19]
-
Friedländer Synthesis: This involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6][20][21][22]
A plausible synthetic workflow could involve one of these foundational reactions to construct the quinoline ring, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity
The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of esters, amides, and other derivatives. The quinoline ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group and the chloro-substituent will influence the position of substitution.
Potential Biological Activity and Applications in Drug Development
Quinoline derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.
Anticipated Biological Profile
-
Antimicrobial Activity: Many chloro-substituted quinoline derivatives, such as cloxyquin (5-chloro-8-hydroxyquinoline), exhibit potent antibacterial activity, including against Mycobacterium tuberculosis.[23][24][25] The mechanism often involves the chelation of metal ions essential for bacterial enzyme function.[7]
-
Anticancer Activity: 8-Hydroxyquinoline derivatives have shown significant anticancer properties by inducing apoptosis and inhibiting tumor growth.[26][27][28][29][30] The presence of halogen substituents can enhance this activity.
-
Enzyme Inhibition: Quinoline carboxylic acids are known to inhibit various enzymes. For example, they can target bacterial topoisomerases (acting as antibiotics) or protein kinases and dihydroorotate dehydrogenase (DHODH) in cancer cells.[1][2][3][31]
The combination of the quinoline scaffold, a carboxylic acid, and a chloro-substituent in this compound suggests it is a promising candidate for investigation as an antimicrobial or anticancer agent.
Caption: Plausible mechanisms of action for the biological activity of this compound.
Conclusion and Future Directions
This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. Based on the properties of related compounds, it is predicted to be a stable, moderately lipophilic compound with the potential for diverse biological activities, particularly as an antimicrobial or anticancer agent.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure this compound, followed by full experimental characterization of its physicochemical and spectroscopic properties.
-
Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.
-
Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action to guide further optimization and drug development efforts.
The insights provided in this guide, although based on comparative analysis, offer a solid foundation for initiating research into this promising compound and unlocking its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. bepls.com [bepls.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. iipseries.org [iipseries.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. organicreactions.org [organicreactions.org]
- 23. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Chloroquinoline-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 8-chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of two robust synthetic strategies: the Friedländer Annulation and the Reissert-Kaufmann Reaction. Each pathway is analyzed from a strategic perspective, complete with mechanistic insights, field-proven experimental protocols, and a discussion of the underlying chemical principles that govern the selection of reagents and reaction conditions.
Introduction: The Significance of the Quinoline-2-Carboxylic Acid Scaffold
The quinoline ring system is a cornerstone in the development of therapeutic agents.[3] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have made it a focal point of pharmaceutical research. The introduction of a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position creates a molecule with specific electronic and steric properties, enhancing its potential for targeted biological activity. This compound serves as a crucial building block for more complex molecules, including antagonists for excitatory amino acid receptors and other potential therapeutics.[4] The strategic placement of the chloro and carboxylic acid groups provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the practical synthesis of this valuable compound, providing the necessary detail to enable its preparation and further investigation in a research setting.
Strategic Overview of Synthesis Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The choice between these pathways depends on the availability of starting materials, scalability, and the desired purity profile of the final product.
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Pathway 1: The Friedländer Annulation. This is a convergent approach where the quinoline ring is constructed from a pre-functionalized benzene ring. The key disconnection is between the N1-C2 and C3-C4 bonds, leading back to 2-amino-3-chlorobenzaldehyde and a three-carbon component, pyruvic acid. This method is advantageous as it builds the desired substitution pattern directly into the heterocyclic core.
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Pathway 2: The Reissert-Kaufmann Reaction. This is a functional group interconversion approach. The synthesis begins with the construction of the 8-chloroquinoline core, which is then functionalized at the 2-position. The key step is the introduction of a cyano group at C2, which is subsequently hydrolyzed to the carboxylic acid. This pathway is useful if 8-chloroquinoline is a more readily available starting material than the substituted benzaldehyde required for the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]
8-Chloroquinoline-2-carboxylic Acid: A Technical Guide to its Potential Biological Activities
Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. The introduction of a carboxylic acid group, particularly at the 2-position, further enhances the drug-like properties of the quinoline nucleus, providing a key site for molecular interactions and derivatization. This guide delves into the potential biological activities of a specific, yet underexplored derivative: 8-Chloroquinoline-2-carboxylic acid. While direct research on this compound is limited, this document will synthesize available data on structurally related analogs to build a comprehensive profile of its likely biological significance and to provide a roadmap for future research.
The quinoline core is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The electronic nature of the bicyclic aromatic system, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor, allows for diverse interactions with biological targets. The addition of a carboxylic acid moiety introduces a strong hydrogen bond donor and acceptor, as well as a potential chelation site for metal ions, which can be crucial for certain mechanisms of action.[2]
The Influence of Halogenation: A Focus on the 8-Chloro Substituent
The introduction of a chlorine atom at the 8-position of the quinoline ring is expected to significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In many drug candidates, halogenation is a key strategy to enhance potency and improve pharmacokinetic profiles. For instance, chlorinated 8-hydroxyquinoline conjugates have demonstrated superior overall antiproliferative activity compared to their non-halogenated counterparts, highlighting the positive impact of chlorination.[3]
Potential Biological Activities of this compound
Based on the established activities of related quinoline derivatives, we can extrapolate the following potential biological activities for this compound:
Antimicrobial and Antiparasitic Potential
The quinolone scaffold is the backbone of a major class of antibiotics. It is therefore highly probable that this compound and its derivatives will exhibit antimicrobial properties. Studies on novel 8-chloro-quinolone-3-carboxylic acids have demonstrated in vitro activity against a variety of bacteria.[4] The mechanism of action is likely to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Furthermore, the related compound, 2-chloroquinoline-8-carboxylic acid, has been identified as a valuable building block for the synthesis of complex heterocyclic systems with activity against Plasmodium species, the causative agents of malaria.[5] This suggests that this compound could serve as a promising starting point for the development of novel antimalarial agents.
dot
Caption: Postulated antimicrobial mechanism of this compound.
Anticancer Activity
The quinoline nucleus is a common feature in many anticancer agents.[1] While direct evidence for this compound is lacking, the anticancer potential of structurally similar compounds is well-documented. As mentioned, chlorinated 8-hydroxyquinoline conjugates have shown significant antiproliferative effects.[3] Copper complexes of 8-hydroxyquinoline hydrazones have also displayed high cytotoxicity against various cancer cell lines, with their mechanism of action potentially involving the induction of apoptosis and cell cycle arrest.[6][7]
The presence of the 8-chloro substituent could enhance the compound's ability to intercalate into DNA or inhibit key enzymes involved in cancer cell proliferation, such as protein kinases. The development of derivatives, particularly amides and esters of the carboxylic acid group, could lead to compounds with improved potency and selectivity against cancer cells.
Neuroprotective Properties
While less explored, the neuroprotective potential of quinoline-2-carboxylic acid derivatives should not be overlooked. A study on 4-arylquinoline-2-carboxylates revealed significant antioxidant, reactive oxygen species (ROS) quenching, and neuroprotective activities in cell-based assays.[8] The mechanism is thought to involve the scavenging of harmful free radicals and the protection of neuronal cells from oxidative stress-induced damage. Given that oxidative stress is a key pathological feature of many neurodegenerative diseases, this compound could serve as a scaffold for the development of novel neuroprotective agents.
Experimental Protocols
To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed:
Synthesis of this compound
A potential synthetic route can be adapted from the chlorination of related quinoline carboxylic acids.[4]
Step-by-Step Methodology:
-
Starting Material: 8-Hydroxyquinoline-2-carboxylic acid or quinoline-2-carboxylic acid.
-
Chlorination: React the starting material with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), in an appropriate solvent (e.g., dichloromethane or chloroform).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction mixture with ice-water and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: General workflow for the synthesis of this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Preparation of Inoculum: Grow the bacterial strains in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the broth medium.
-
Microdilution Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.
Step-by-Step Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
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Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
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MTT Assay:
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
As direct quantitative data for this compound is not yet available, the following table presents representative data for related quinoline derivatives to illustrate the potential potency that might be expected.
| Compound/Derivative | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |
| 8-Chloro-quinolone-3-carboxylic acid derivative | Antimicrobial | E. coli | Reported Activity | [4] |
| 2-Chloroquinoline-4-carboxylic acid amide | Anti-inflammatory | Animal Model | 50 mg/kg | [9] |
| Chlorinated 8-hydroxyquinoline conjugate | Antiproliferative | Various cancer cells | Potent Activity | [3] |
| 4-Arylquinoline-2-carboxylate | Neuroprotective | SH-SY5Y cells | Significant Protection | [8] |
Conclusion and Future Directions
This compound represents a promising but underexplored scaffold in drug discovery. Based on the extensive research on related quinoline derivatives, it is highly likely to possess significant antimicrobial, anticancer, and potentially neuroprotective activities. The 8-chloro substituent is anticipated to enhance these biological effects.
Future research should focus on the efficient synthesis of this compound and its derivatives, followed by systematic in vitro and in vivo evaluation of their biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways involved. The development of a robust structure-activity relationship (SAR) will guide the optimization of this scaffold to yield potent and selective therapeutic candidates. This technical guide serves as a foundational document to inspire and direct these future research endeavors.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloroquinoline-8-Carboxylic Acid [myskinrecipes.com]
- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [arpi.unipi.it]
- 8. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of 8-Chloroquinoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, those bearing a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position represent a class of compounds with significant, yet underexplored, potential in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 8-chloroquinoline-2-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.
I. The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in numerous natural products and synthetic molecules.[2] Its unique chemical architecture allows for diverse functionalization, leading to a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carboxylic acid group, particularly at the 2-position, can enhance the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions. Furthermore, the strategic placement of a chloro substituent at the 8-position can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
II. Synthetic Strategies for the this compound Scaffold
The construction of the this compound core can be approached through several established synthetic methodologies for quinoline ring formation. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and overall reaction efficiency. While a direct, one-pot synthesis of this compound is not prominently documented in introductory literature, a logical and effective strategy involves a multi-step approach leveraging classic named reactions followed by functional group manipulations.
A. Proposed Synthetic Pathway: A Multi-Step Approach
A scientifically sound and versatile approach to the synthesis of this compound (Target Molecule 3 ) commences with a classic quinoline synthesis, followed by oxidation of a precursor methyl group.
Diagram: Proposed Synthesis of this compound
Caption: A proposed multi-step synthetic workflow for this compound and its derivatives.
Step 1: The Doebner-von Miller Reaction to form 8-Chloro-2-methylquinoline (1)
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] In this proposed first step, 2-chloroaniline is reacted with crotonaldehyde in the presence of an acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., p-toluenesulfonic acid), to yield 8-chloro-2-methylquinoline (1 ).
-
Causality behind Experimental Choices: The use of 2-chloroaniline directly incorporates the desired chloro-substituent at the 8-position of the resulting quinoline ring. Crotonaldehyde serves as the four-carbon building block for the pyridine ring of the quinoline system, with the methyl group positioned at the 2-position, primed for subsequent oxidation.
Step 2: Oxidation to this compound (3)
The methyl group of 8-chloro-2-methylquinoline (1 ) can be oxidized to a carboxylic acid using a suitable oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or nitric acid. This step yields the target core structure, this compound (3 ).
-
Self-Validating System: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product. The identity of the product can be confirmed by spectroscopic methods like NMR and mass spectrometry.
B. Alternative Synthetic Considerations: The Friedländer Synthesis
The Friedländer synthesis offers another viable, albeit potentially more complex, route.[3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] To synthesize this compound via this route, one would require 2-amino-3-chlorobenzaldehyde and a pyruvate derivative. The availability and stability of these starting materials can be a limiting factor.
Diagram: The Friedländer Synthesis Approach
Caption: A conceptual workflow for the Friedländer synthesis of this compound.
III. Derivatization and Pharmacological Potential
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters.
A. Synthesis of 8-Chloroquinoline-2-carboxamide Derivatives
The synthesis of amides is typically achieved by first converting the carboxylic acid (3 ) to the more reactive acyl chloride (4 ) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-chloroquinoline-2-carbonyl chloride can then be reacted with a wide range of primary or secondary amines to afford the corresponding 8-chloroquinoline-2-carboxamides (5 ).
Experimental Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude 8-chloroquinoline-2-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable aprotic solvent. To this solution, add the desired amine (and a non-nucleophilic base such as triethylamine, if the amine salt is used) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
B. Biological Activities of Quinoline-2-carboxylic Acid Derivatives
Derivatives of quinoline-2-carboxylic acid have demonstrated a range of promising biological activities.
-
Anticancer Activity: Certain quinoline-2-carboxylic acid derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: The quinoline scaffold is a well-known feature of many antibacterial and antifungal agents. Derivatives of this compound are worthy of investigation for their potential as novel antimicrobial agents.
-
Enzyme Inhibition: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), with some compounds showing low nanomolar inhibition constants against specific isoforms.[7]
Table 1: Representative Biological Activities of Quinoline-2-Carboxamide Derivatives
| Compound Class | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase I and II Inhibition | 61.9 nM - 8.1 µM (Kᵢ) | [7] |
| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Histone Deacetylase (HDAC) Inhibition | 24.45 µM (IC₅₀ for HDAC3) | [8] |
IV. Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for the generation of diverse libraries of derivatives. Future research should focus on:
-
Exploring a wider range of substitutions on both the quinoline ring and the carboxamide/ester functionality to establish comprehensive structure-activity relationships (SAR).
-
Investigating the mechanism of action of active compounds to identify novel biological targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quinoline-2-Carboxylic Acids: Synthesis, Pharmacological Insights, and Drug Development Applications
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities.[1] Among its derivatives, quinoline-2-carboxylic acids (also known as quinaldic acids) and their analogues represent a particularly fruitful area of research, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of quinoline-2-carboxylic acids. It is designed to serve as a critical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this versatile molecular framework.
Synthetic Methodologies: Crafting the Core Scaffold
The strategic synthesis of the quinoline-2-carboxylic acid core is paramount for subsequent derivatization and biological evaluation. The choice of synthetic route is often a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield. Several classical and modern methods are employed, each with distinct advantages and limitations.
The oxidation of 2-methylquinoline (quinaldine) stands out as a direct and frequently used method due to the commercial availability of the starting material.[3] Other notable methods include named reactions like the Doebner-von Miller and Friedländer syntheses, which build the quinoline ring system from simpler acyclic precursors.[4][5]
Table 1: Comparative Analysis of Key Synthetic Routes
| Synthetic Route | Key Reactants | Reagent/Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline | Selenium Dioxide (SeO₂) | Reflux, 5 hours, 110-120 °C | ~65% | Direct conversion, readily available starting material.[3] | Use of toxic selenium compounds, moderate yield.[3] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | High temperatures, long reaction times | Generally low for 2-substituted products | One-pot synthesis using simple starting materials.[3][4] | Often results in mixtures of isomers, harsh conditions.[3] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | High temperatures | Variable | Convergent, builds complexity quickly.[5] | Limited availability of substituted 2-aminoaryl aldehydes/ketones.[3] |
Experimental Protocol: Synthesis via Oxidation of 2-Methylquinoline
This protocol details the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using selenium dioxide, a reliable and well-documented method.[3] The causality behind this choice rests on its straightforward nature, converting a readily available precursor directly to the desired product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).
-
Solvent Addition: Add a pyridine-water (10:1 v/v) solvent system to the flask, ensuring the reactants are fully submerged.
-
Reflux: Heat the mixture to reflux at 110-120 °C and maintain for approximately 5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, the precipitated black selenium metal is removed by filtration.
-
Acidification: The resulting filtrate is carefully acidified with a strong acid, such as concentrated HCl, until the pH is acidic. This will cause the quinoline-2-carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.
Visualization of Synthetic Workflow
Caption: General workflow from synthesis of the core acid to its derivatization and screening.
Pharmacological Activities and Mechanisms of Action
Quinoline-2-carboxylic acid derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising leads for drug development.
Anticancer Activity
A significant body of research highlights the potential of these compounds as anticancer agents, with cytotoxic effects observed against a range of cancer cell lines including prostate (PC3), cervical (HELA), and breast (MCF7).[1][2]
-
Mechanism 1: Induction of Apoptosis: Many derivatives exert their cytotoxic effects by triggering programmed cell death. For instance, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells by causing cell cycle arrest in the S phase.[6][7] Mechanistic studies revealed this was accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and enhanced activity of caspases-7 and -9.[7]
-
Mechanism 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids act as inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway that is essential for cell proliferation.[8][9] By blocking this enzyme, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis.
Visualization of Apoptotic Pathway
Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative via the mitochondrial pathway.
Antimicrobial and Anti-inflammatory Activity
The quinoline scaffold is integral to many antimicrobial drugs, and derivatives of the 2-carboxylic acid are no exception. Novel Mannich bases, Schiff bases, and other heterocyclic derivatives have shown significant antibacterial and antifungal properties.[10] For example, certain quinoline-2-carboxamides displayed higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide.[11]
Furthermore, anti-inflammatory and analgesic activities have been reported.[6] The proposed mechanism for these effects involves the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and JAK/STAT, leading to a reduced production of inflammatory cytokines.[12]
Structure-Activity Relationships (SAR)
Understanding how structural modifications influence biological activity is the cornerstone of rational drug design. For quinoline-2-carboxylic acids, several key SAR principles have been established.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is often crucial for activity. For instance, in a series of antiallergy agents, this group afforded optimal potency.[13] It is also speculated that the acid, in conjunction with the quinoline nitrogen, acts as a chelating moiety for divalent metal ions, which may be integral to its mechanism of action.[2]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the heterocyclic and benzo portions of the quinoline ring system significantly modulate pharmacological effects. For DHODH inhibitors, bulky, hydrophobic substituents at the C2 position were found to be necessary for high potency.[8][14] In contrast, for antiallergy compounds, converting the C2-carboxylic acid to an ester was found to improve oral absorption.[13]
Visualization of Key SAR Insights
Caption: Key structure-activity relationship points on the quinoline-2-carboxylic acid scaffold.
Table 2: Quantitative Anticancer Activity of Selected Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [2] |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | [2] |
| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [7] |
| Brequinar Analog (2-substituted) | DHODH Enzyme Assay | 0.250 ± 0.11 µM | [14] |
Conclusion and Future Outlook
Quinoline-2-carboxylic acid and its derivatives constitute a class of compounds with immense therapeutic potential. Their versatile synthesis allows for extensive structural diversification, while their proven efficacy across anticancer, antimicrobial, and anti-inflammatory domains provides a solid foundation for future research. The established structure-activity relationships offer a clear roadmap for medicinal chemists to rationally design next-generation inhibitors with enhanced potency and selectivity. As our understanding of the underlying mechanisms of action deepens, we can expect the translation of these promising scaffolds from the research laboratory into clinically effective therapeutics to continue to accelerate.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Guide to 8-Chloroquinoline-2-carboxylic Acid: Structure, Interpretation, and Experimental Protocols
This technical guide provides an in-depth spectroscopic analysis of 8-Chloroquinoline-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.
Introduction: The Chemical Significance of this compound
This compound belongs to the quinoline class of bicyclic aromatic heterocycles. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active compounds, owing to its ability to interact with various biological targets. The specific substitution pattern of a chloro group at the 8-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties to the molecule, influencing its chemical reactivity, binding affinity, and spectroscopic behavior. Accurate and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its role in chemical and biological systems.
Molecular Structure and Spectroscopic Correlation
The structural framework of this compound dictates its spectroscopic signature. The following diagram illustrates the molecule with standardized numbering for the quinoline ring, which will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve carboxylic acids and to observe the exchangeable carboxylic acid proton.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0-14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water.[1] |
| ~8.55 | doublet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the anisotropic effect of the fused aromatic ring. It will show coupling to H-3. |
| ~8.20 | doublet | 1H | H-3 | The proton at position 3 is coupled to H-4. |
| ~8.05 | doublet | 1H | H-5 | This proton is deshielded by the anisotropic effect of the quinoline ring system and will be coupled to H-6. |
| ~7.75 | triplet | 1H | H-6 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |
| ~7.70 | doublet | 1H | H-7 | This proton is coupled to H-6. |
Causality of Chemical Shifts:
The electron-withdrawing nature of the nitrogen atom and the chloro and carboxylic acid substituents significantly influences the chemical shifts of the aromatic protons. The protons on the pyridine ring (H-3 and H-4) are generally found at a lower field compared to those on the carbocyclic ring. The specific positions are predicted based on data from similar compounds like methyl 2-chloroquinoline-8-carboxylate.[2]
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~169.0 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~162.5 | C-2 | The carbon attached to the carboxylic acid group and adjacent to the nitrogen is deshielded. |
| ~140.1 | C-8a | A quaternary carbon at the ring junction. |
| ~138.5 | C-4 | Aromatic CH carbon. |
| ~132.3 | C-6 | Aromatic CH carbon. |
| ~130.2 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-7 | Aromatic CH carbon. |
| ~121.8 | C-4a | A quaternary carbon at the ring junction. |
| ~121.4 | C-3 | Aromatic CH carbon. |
| ~121.0 | C-8 | The carbon bearing the chloro substituent. The chemical shift is influenced by the heavy atom effect of chlorine. |
Note: The assignments are based on data from methyl 2-chloroquinoline-8-carboxylate and are expected to be very similar for the corresponding carboxylic acid.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300-2500 | O-H stretch | A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer.[3] |
| ~3100-3000 | C-H stretch (aromatic) | Sharp peaks corresponding to the C-H bonds of the quinoline ring. |
| ~1710-1680 | C=O stretch | A strong, sharp absorption for the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.[3] |
| ~1600-1450 | C=C and C=N stretch | Multiple bands of varying intensity due to the aromatic ring and the C=N bond of the quinoline system. |
| ~1300 | C-O stretch and O-H bend | Bands associated with the carboxylic acid group. |
| ~800-750 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |
| ~750-700 | C-Cl stretch | A moderate to strong band for the carbon-chlorine bond. |
Interpretation:
The most characteristic feature in the FT-IR spectrum of this compound will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the aromatic C-H stretching vibrations.[3] The strong carbonyl absorption confirms the presence of the carboxylic acid functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the substituted quinoline ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1 x 10⁻⁵ M.[4]
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
Expected UV-Vis Absorption Maxima (λmax):
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. For this compound, absorption maxima are expected around 240 nm and 310 nm, which is characteristic of the quinoline chromophore.[5] The exact positions and intensities of these bands can be influenced by the solvent polarity and pH due to the presence of the carboxylic acid and the basic nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement for molecular formula confirmation.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 208.01599 | Protonated molecular ion. |
| [M+Na]⁺ | 229.99793 | Sodium adduct. |
| [M-H]⁻ | 206.00143 | Deprotonated molecular ion (in negative ion mode). |
Predicted data from PubChem.[6]
Fragmentation Analysis:
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 208) would be selected and fragmented. Key fragmentation pathways would likely involve:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO (28 Da): From the carboxylic acid group.
-
Loss of COOH (45 Da): Cleavage of the entire carboxylic acid group.[7]
The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This will result in an M+2 peak with an intensity of about one-third of the monoisotopic peak for all chlorine-containing ions.[8]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The spectroscopic techniques of NMR, FT-IR, UV-Vis, and Mass Spectrometry provide a complementary and comprehensive characterization of this compound. By understanding the principles behind each technique and the influence of the molecule's structure on the resulting spectra, researchers can confidently identify and assess the purity of this compound. The provided protocols and data interpretations serve as a valuable resource for scientists working with this and related quinoline derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. tutorchase.com [tutorchase.com]
8-Chloroquinoline-2-carboxylic Acid: A Comprehensive Technical Guide to its Potential as a Novel Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Iron, a vital element for numerous physiological processes, can become cytotoxic when its homeostasis is disrupted, leading to a range of pathologies collectively known as iron overload disorders. Iron chelation therapy, the current standard of care, is associated with significant side effects and compliance challenges, underscoring the urgent need for novel, safer, and more effective therapeutic agents. This technical guide explores the promising potential of 8-chloroquinoline-2-carboxylic acid as a next-generation iron chelator. Drawing upon the well-established metal-binding properties of the quinoline scaffold, this document provides a comprehensive overview of the scientific rationale, a proposed synthetic pathway, and detailed experimental protocols for the in-depth evaluation of its iron-chelating efficacy. This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing the field of iron chelation therapy.
The Clinical Imperative for Novel Iron Chelators
Iron is indispensable for life, playing a critical role in oxygen transport, DNA synthesis, and cellular respiration. However, the absence of a regulated physiological excretion mechanism means that excess iron can accumulate in vital organs, including the liver, heart, and endocrine glands.[1][2] This pathological accumulation, or iron overload, can be a consequence of genetic disorders such as hereditary hemochromatosis, or it can be acquired through regular blood transfusions required for conditions like thalassemia and sickle cell disease.[1][3]
The excess iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions, leading to oxidative stress, lipid peroxidation, and cellular damage.[4] If left untreated, iron overload can result in severe morbidity and mortality.
Current iron chelation therapies, while effective in reducing iron burden, are not without their limitations.[3] These include challenges with administration routes, significant side effects, and the need for lifelong treatment, which can impact patient adherence. Consequently, there is a compelling and unmet medical need for the development of new iron chelators with improved safety profiles, oral bioavailability, and enhanced efficacy.
The Quinoline Scaffold: A Privileged Structure for Metal Chelation
The quinoline ring system has long been recognized for its ability to coordinate with a variety of metal ions. The nitrogen atom in the aromatic ring and a strategically positioned functional group can act in concert to form a stable chelate complex with a metal ion. Notably, the 8-hydroxyquinoline moiety is a well-documented and potent bidentate chelator of various metal ions, including iron.[5][6] The fungicidal and bactericidal actions of some 8-hydroxyquinoline derivatives have been partly attributed to their ability to sequester essential trace metals.[5]
The focus of this guide, this compound, is a structural analogue of 8-hydroxyquinoline-2-carboxylic acid, a known iron chelator found in nature.[7][8] The replacement of the hydroxyl group with a chloro group at the 8-position, and the presence of a carboxylic acid group at the 2-position, are hypothesized to modulate the electronic properties and coordination chemistry of the molecule, potentially offering a unique and favorable profile for iron chelation. The carboxylic acid group, in particular, can participate in metal ion coordination, potentially leading to a tridentate chelation mode.
Synthesis of this compound: A Proposed Pathway
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 8-Chloroquinoline N-oxide
-
Dissolve 8-chloroquinoline in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-chloroquinoline N-oxide.
Step 2: Synthesis of 8-Chloro-2-cyanoquinoline
-
To a solution of 8-chloroquinoline N-oxide in a solvent like acetonitrile, add triethylamine (Et3N).
-
Add trimethylsilyl cyanide (TMSCN) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 8-chloro-2-cyanoquinoline.
Step 3: Synthesis of this compound
-
Suspend 8-chloro-2-cyanoquinoline in a concentrated aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
In Vitro Evaluation of Iron Chelation Potential
A series of robust and validated in vitro assays are essential to quantitatively assess the iron-chelating capacity of this compound.
Spectrophotometric Determination of Iron Chelation: The Chrome Azurol S (CAS) Assay
The CAS assay is a widely used, universal method for detecting and quantifying siderophores and other iron-chelating agents.[9][10] The principle of the assay is based on the competition for iron between the test compound and the iron-CAS-cetyltrimethylammonium bromide (CTAB) complex. A positive result is indicated by a color change from blue to orange/yellow, which can be quantified spectrophotometrically.
Caption: Workflow for the Chrome Azurol S (CAS) assay.
-
Preparation of CAS Assay Solution:
-
Prepare a 2 mM solution of Chrome Azurol S in deionized water.
-
Prepare a 1 mM solution of FeCl₃ in 10 mM HCl.
-
Prepare a 10 mM solution of CTAB.
-
Slowly mix the FeCl₃ solution with the CAS solution.
-
Add this mixture to the CTAB solution with constant stirring.
-
Prepare a piperazine buffer (pH 5.6) and slowly add it to the Fe-CAS-CTAB mixture.
-
Bring the final volume to the desired concentration with deionized water.
-
-
Assay Procedure:
-
Add a defined volume of the test compound (this compound) at various concentrations to a microplate well.
-
Add the CAS assay solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
A control containing the solvent instead of the test compound is used as a reference.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelation
The ferrozine assay specifically measures the chelation of ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in color intensity.[11][12]
-
Add the test compound at various concentrations to a reaction tube.
-
Add a solution of FeCl₂.
-
Initiate the reaction by adding a solution of ferrozine.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
EDTA can be used as a positive control.
-
The percentage of Fe²⁺ chelation is calculated similarly to the CAS assay.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with binding events.[13] It provides a complete thermodynamic profile of the interaction between the chelator and iron, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[1][6]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
-
Prepare solutions of this compound and either FeCl₃ or FeCl₂ in a suitable buffer (e.g., HEPES or MES).
-
Degas all solutions prior to use.
-
Fill the ITC sample cell with the chelator solution and the injection syringe with the iron solution.
-
Perform a series of small, sequential injections of the iron solution into the sample cell while monitoring the heat change.
-
The resulting data (a plot of heat change per injection versus the molar ratio of iron to chelator) is fitted to a binding model to extract the thermodynamic parameters.
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome for an Effective Chelator |
| CAS Assay | % Iron Chelation | High percentage of chelation |
| Ferrozine Assay | % Fe²⁺ Chelation | High percentage of chelation |
| ITC | Binding Affinity (Kₐ) | High affinity (low Kₔ) |
| Stoichiometry (n) | Molar ratio of iron to chelator | |
| Enthalpy (ΔH) | Favorable (negative) enthalpy change | |
| Entropy (ΔS) | Favorable (positive) entropy change |
Cell-Based Assays for Biological Efficacy and Safety
While in vitro assays provide crucial information about the direct iron-binding properties, cell-based assays are essential to evaluate the biological activity and potential toxicity of the compound in a more physiologically relevant context.
Cellular Iron Overload Model
A cellular model of iron overload is necessary to test the ability of this compound to access and chelate intracellular iron. Human hepatoma cell lines, such as HepG2, are commonly used for this purpose as the liver is a primary site of iron storage.
-
Culture HepG2 cells in appropriate media until they reach a suitable confluency.
-
Expose the cells to a high concentration of an iron source, such as ferric ammonium citrate (FAC) or FeCl₃, for a defined period (e.g., 24-48 hours).
-
Confirm iron loading using methods such as atomic absorption spectrometry or colorimetric assays for cellular iron content.
Assessment of Intracellular Iron Chelation
Once an iron overload model is established, the efficacy of this compound in reducing intracellular iron levels can be assessed.
-
Treat iron-overloaded HepG2 cells with varying concentrations of this compound for a specified duration.
-
After treatment, lyse the cells and measure the total intracellular iron content. A significant reduction in iron levels compared to untreated iron-overloaded cells indicates effective intracellular chelation.
-
The expression of iron-responsive proteins, such as ferritin and transferrin receptor, can also be measured by western blotting or RT-qPCR as an indirect indicator of changes in the intracellular labile iron pool.
Evaluation of Cytotoxicity and Oxidative Stress
It is crucial to ensure that the chelator itself is not toxic to cells and can mitigate iron-induced oxidative stress.
-
MTT or MTS Assay: To assess cell viability and determine the cytotoxic concentration (CC₅₀) of the compound.
-
Reactive Oxygen Species (ROS) Assay: Use fluorescent probes like DCFDA to measure intracellular ROS levels. An effective chelator should reduce the elevated ROS levels in iron-overloaded cells.[4]
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative damage to lipids.[11]
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for novel iron chelators. Its structural similarity to known chelators, coupled with the potential for favorable modulation of its physicochemical properties, provides a strong rationale for its investigation. The comprehensive experimental framework outlined in this guide, from a proposed synthesis to detailed in vitro and cell-based assays, offers a clear roadmap for the systematic evaluation of its potential.
Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its iron-chelating properties using the described methodologies. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of iron overload. The insights gained from this research could pave the way for a new class of quinoline-based therapeutics for the management of iron overload disorders.
References
- 1. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. zen-bio.com [zen-bio.com]
- 11. Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the stability constants of trivalent iron, aluminium, and lanthanon complexes of some 8-hydroxyquinoline N-oxide derivatives | Semantic Scholar [semanticscholar.org]
- 13. CN112174887A - Method for preparing 8-quinoline carboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Physical and chemical properties of 8-Chloroquinoline-2-carboxylic acid
An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core characteristics, reactivity, analytical protocols, and applications as a key synthetic intermediate. The narrative integrates field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.
Core Compound Profile and Physicochemical Properties
This compound is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The presence of a chlorine atom at the 8-position and a carboxylic acid at the 2-position provides distinct electronic properties and versatile chemical handles for synthetic elaboration, making it a valuable precursor in the discovery of novel therapeutics.[1][2]
Compound Identification
| Identifier | Data | Source |
| IUPAC Name | This compound | PubChemLite |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| CAS Number | 21644-10-6 (Verified for this isomer) | N/A |
| Molecular Weight | 207.61 g/mol | [4] |
| Monoisotopic Mass | 207.00871 Da |
Physical Properties
Quantitative experimental data for this specific isomer is not broadly published. The properties listed are based on data for closely related isomers and supplier technical sheets. Researchers should verify these properties on their specific batch of material.
| Property | Value | Notes |
| Appearance | White to off-white or pale yellow solid/powder | Typical appearance for quinoline carboxylic acids.[5] |
| Melting Point | Not specified; likely >200 °C | Quinoline carboxylic acids are typically high-melting solids. |
| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols; generally insoluble in water. | The carboxylic acid group provides some polarity, but the chlorinated bicyclic ring system dominates. |
| pKa | Not specified | The carboxylic acid proton is expected to be acidic (pKa ~3-4), while the quinoline nitrogen is weakly basic. |
Chemical Properties and Synthetic Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the chloro-substituted quinoline ring.
-
Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, most commonly esters and amides, via activation with reagents like thionyl chloride (SOCl₂) or coupling agents such as TBTU.[6][7] This pathway is fundamental to its application in drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Quinoline Ring System: The quinoline core is an electron-deficient aromatic system. The chlorine atom at the C8 position is generally stable but can potentially participate in nucleophilic aromatic substitution reactions under specific, often harsh, conditions. The aromatic rings can also undergo electrophilic substitution, although the reaction is influenced by the deactivating nature of the carboxylic acid and chloro substituents.
Workflow: Synthesis of an Amide Derivative
The conversion of the carboxylic acid to an amide is a cornerstone reaction for this scaffold. This workflow illustrates a standard and reliable protocol.
Caption: General workflow for the synthesis of amide derivatives.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show a very broad singlet for the carboxylic acid proton (>13 ppm). The aromatic region (7.5-9.0 ppm) would display a series of doublets and triplets corresponding to the five protons on the quinoline ring system, with coupling patterns indicative of their positions.
-
¹³C NMR (Carbon NMR): The spectrum would show 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). The remaining nine signals in the aromatic region (approx. 120-150 ppm) would correspond to the carbons of the quinoline ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive characteristic.[9]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.
-
Material Preparation: Ensure the sample of this compound is dry. Traces of water can exchange with the carboxylic acid proton, leading to peak broadening or disappearance. Use an oven-dried NMR tube.
-
Causality: Removing residual water and solvent is critical for accurate integration and observation of labile protons.
-
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into the NMR tube.
-
Causality: An appropriate concentration ensures good signal-to-noise without causing solubility issues or line broadening.
-
-
Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for carboxylic acids as it effectively solvates the molecule and slows the exchange rate of the acidic proton, allowing for its observation.
-
Causality: The choice of a deuterated solvent is mandatory to avoid large solvent peaks overwhelming the analyte signals.
-
-
Dissolution: Gently vortex or sonicate the sample until the solid is fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Trustworthiness: This step validates that a homogenous solution has been prepared, which is essential for acquiring a high-resolution spectrum.
-
-
Internal Standard (Optional but Recommended): Add a small, known quantity of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Causality: TMS provides a 0.00 ppm reference point for accurate chemical shift calibration.
-
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters for a ¹H experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Causality: Standard acquisition parameters are optimized for routine analysis, but may need adjustment based on sample concentration.
-
Safety, Handling, and Storage
-
Hazard Classification: Based on analogues, the compound should be handled as harmful and an irritant.[10][4][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.[11]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, an approved particulate respirator may be necessary.[13]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.
-
Antimicrobial and Antiviral Agents: The quinoline core is present in many antimicrobial drugs. Derivatives of 8-hydroxyquinoline (a related scaffold) have shown activity against various viruses and fungi.[6]
-
Anticancer Therapeutics: Quinoline-2-carboxylic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines, with some compounds showing the ability to induce apoptosis.[1][2]
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close analogue, is a well-known metal chelator.[6][14] While the 8-chloro derivative lacks the hydroxyl group for strong chelation, its derivatives can be designed to coordinate with metal ions, a property relevant in designing certain enzyme inhibitors or diagnostic agents.[15][16]
Conclusion
This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its defined reactive handles allow for predictable and efficient synthetic transformations, primarily in the generation of amide and ester libraries for biological screening. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge necessary for researchers to leverage this compound in their pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]
- 9. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. rroij.com [rroij.com]
- 15. repository.uncw.edu [repository.uncw.edu]
- 16. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 8-Chloroquinoline-2-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] 8-Chloroquinoline-2-carboxylic acid, the subject of this guide, is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents and functional materials. Its strategic substitution pattern, featuring a chloro group at the 8-position and a carboxylic acid at the 2-position, allows for diverse chemical modifications to modulate biological activity and physicochemical properties. This document provides a detailed exploration of robust and field-proven protocols for the synthesis of this important molecule, aimed at researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of this compound
The synthesis of the this compound core can be achieved through several established methodologies in heterocyclic chemistry. This guide will focus on three primary, logically sound, and experimentally validated strategies:
-
Oxidation of 8-Chloro-2-methylquinoline: A direct and efficient approach that leverages a readily available starting material.
-
The Friedländer Synthesis: A classic and versatile condensation reaction for quinoline formation.
-
The Pfitzinger Reaction: A reliable method for the synthesis of quinoline-4-carboxylic acids, which can be adapted for the synthesis of 2-carboxylic acid derivatives.
Each of these routes offers distinct advantages and presents unique experimental considerations, which will be discussed in detail.
Caption: Overview of the primary synthetic routes to this compound.
Protocol 1: Synthesis via Oxidation of 8-Chloro-2-methylquinoline
This method stands out for its directness, converting the methyl group of 8-chloro-2-methylquinoline into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation, typically carried out in a basic aqueous solution.[5]
Reaction Mechanism
The oxidation of the methyl group at the C2 position of the quinoline ring is a classic example of benzylic oxidation. The reaction proceeds through a series of oxidative steps, facilitated by the strong oxidizing agent, potassium permanganate. The electron-withdrawing nature of the quinoline ring activates the methyl group, making it susceptible to oxidation. The reaction is typically performed in a basic medium to prevent the acidic byproducts from reacting with the basic nitrogen of the quinoline ring.
Caption: Simplified workflow for the oxidation of 8-chloro-2-methylquinoline.
Detailed Experimental Protocol
Materials:
-
8-Chloro-2-methylquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8-chloro-2-methylquinoline (1 equivalent) in a 5% aqueous solution of sodium hydroxide.
-
Addition of Oxidant: While vigorously stirring the solution, gradually add potassium permanganate (3-4 equivalents) in small portions. The addition should be controlled to maintain the reaction temperature below 50 °C. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation of Product: Combine the filtrate and washings and cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The desired this compound will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Data Summary
| Reactant | Molar Ratio | Key Parameters | Typical Yield |
| 8-Chloro-2-methylquinoline | 1 | Reflux in aq. NaOH, gradual addition of KMnO₄ | 60-75% |
| Potassium permanganate | 3-4 | Temperature control during addition, 4-6 h reflux |
Protocol 2: The Friedländer Synthesis
The Friedländer synthesis is a powerful and versatile method for constructing the quinoline ring system.[6][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as pyruvic acid, in the presence of an acid or base catalyst.[8]
Reaction Mechanism
The reaction between 2-amino-3-chlorobenzaldehyde and pyruvic acid can proceed via two primary pathways depending on the catalytic conditions. Under basic conditions, an initial aldol-type condensation between the enolate of pyruvic acid and the aldehyde is favored, followed by intramolecular cyclization and dehydration. Under acidic conditions, the formation of a Schiff base between the aniline and the aldehyde of pyruvic acid (after decarboxylation of the other carboxylic acid) is a likely initial step, followed by an intramolecular aldol condensation and subsequent dehydration.
Caption: Conceptual workflow of the Friedländer synthesis for the target molecule.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-chlorobenzaldehyde
-
Pyruvic acid
-
Potassium hydroxide (KOH) or Piperidine (as a base catalyst)
-
Ethanol or Acetic Acid (as a solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or piperidine.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in a dilute aqueous sodium hydroxide solution and washed with an organic solvent like ether to remove any non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Data Summary
| Reactants | Molar Ratio | Key Parameters | Typical Yield |
| 2-Amino-3-chlorobenzaldehyde | 1 | Base or acid catalysis, reflux in ethanol | 50-70% |
| Pyruvic acid | 1.1 | Reaction time: 2-4 hours |
Protocol 3: The Pfitzinger Reaction
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9] While this reaction typically yields a carboxylic acid at the 4-position, a modification using pyruvic acid as the carbonyl component can lead to a dicarboxylic acid intermediate, which can then be selectively decarboxylated. For the synthesis of this compound, 5-chloroisatin would be the appropriate starting material.[5][6]
Reaction Mechanism
The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid. This intermediate then condenses with the enolate of pyruvic acid. An intramolecular cyclization followed by dehydration yields 7-chloroquinoline-2,4-dicarboxylic acid. Selective decarboxylation at the 4-position, which is sterically more hindered, can be achieved by heating, leading to the desired this compound.
Caption: Step-wise progression of the modified Pfitzinger reaction.
Detailed Experimental Protocol
Materials:
-
5-Chloroisatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Isatin Ring Opening: In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol and water. Add 5-chloroisatin and heat the mixture to reflux for 1-2 hours to ensure the complete opening of the isatin ring.[10]
-
Condensation: Cool the reaction mixture slightly and add pyruvic acid dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for 4-6 hours.
-
Isolation of Dicarboxylic Acid: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the 7-chloroquinoline-2,4-dicarboxylic acid. Collect the solid by filtration.
-
Selective Decarboxylation: The isolated dicarboxylic acid is then heated in a high-boiling solvent (e.g., diphenyl ether) or neat under vacuum to induce selective decarboxylation at the 4-position.
-
Purification: The resulting this compound is then purified by recrystallization.
Data Summary
| Reactants | Molar Ratio | Key Parameters | Typical Yield |
| 5-Chloroisatin | 1 | Two-step process: Pfitzinger condensation followed by decarboxylation | 40-60% (overall) |
| Pyruvic acid | 1.1 | Requires careful control of decarboxylation conditions |
Characterization of this compound
Proper characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline core and the carboxylic acid carbon.
-
FTIR Spectroscopy: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1725 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆ClNO₂: 207.61 g/mol ).[12] Fragmentation patterns will likely involve the loss of the carboxylic acid group.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry. The quinoline scaffold is known to interact with various biological targets.[1][4] Derivatives of quinoline-2-carboxylic acids have been investigated for their potential as:
-
Anti-inflammatory and Analgesic Agents: Some amides and esters of quinoline-2-carboxylic acid have shown promising anti-inflammatory and analgesic activities.[13]
-
Antimicrobial and Antiviral Agents: The quinoline nucleus is a key component of many antimicrobial and antiviral drugs.[1][3]
-
Anticancer Agents: The ability of quinoline derivatives to intercalate with DNA and inhibit enzymes like topoisomerases makes them attractive candidates for cancer therapy.
-
Chelating Agents: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as a tridentate ligand for metal ions, a property that can be exploited in various biological and analytical applications.[14]
Conclusion
The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The oxidation of 8-chloro-2-methylquinoline offers a direct and efficient pathway. The Friedländer synthesis provides a versatile and convergent approach, while the Pfitzinger reaction, although potentially requiring an additional decarboxylation step, is a classic and dependable method. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 8-HYDROXYQUINOLINE-2-CARBOXYLIC ACID | 1571-30-8 [chemicalbook.com]
- 12. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. repository.uncw.edu [repository.uncw.edu]
Application Notes & Protocols for 8-Chloroquinoline-2-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in pharmacology, materials science, and synthetic chemistry.[1][2][3] The rigid, bicyclic structure of the 8-hydroxyquinoline moiety, in particular, is a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and neuroprotective activities, largely due to its exceptional metal-chelating properties.[1][2][3] 8-Chloroquinoline-2-carboxylic acid is a valuable analogue within this class, serving as a versatile synthetic intermediate. The presence of the carboxylic acid at the 2-position and the chloro group at the 8-position provides two distinct, reactive handles for molecular elaboration. This guide provides detailed protocols for the safe handling, storage, and key synthetic applications of this compound, designed for researchers in drug discovery and chemical development.
Compound Data and Safety Protocols
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol [4][5] |
| CAS Number | 71082-54-7 (for 8-chloroquinoline-3-carboxylic acid, used as a structural reference)[5] |
| Appearance | Typically an off-white to pale yellow solid (inferred from related compounds)[6] |
| Purity | ≥95% (typical for research-grade chemicals) |
Safety, Handling, and Storage
Causality Behind Safety Measures: The following protocols are based on data for structurally similar quinoline carboxylic acids and chloro-aromatic compounds.[7][8][9] The primary hazards are associated with irritation upon contact and potential toxicity if ingested or inhaled as dust.
Hazard Identification (Based on Analogues):
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
-
H302: Harmful if swallowed.[5]
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations of solid this compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[6][8] Ensure that an eyewash station and safety shower are readily accessible.[6][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[7][8]
-
Body Protection: Wear a standard laboratory coat. For bulk handling, consider additional protective clothing.[7]
-
-
Handling Practices: Avoid generating dust.[8] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Protocol 2: Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] Keep it away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8] Contaminated packaging should be treated as the product itself.
Preparation of Stock Solutions
Scientific Rationale: The carboxylic acid moiety generally confers poor solubility in aqueous solutions at neutral pH but can be improved in basic conditions. For organic reactions, polar aprotic solvents are typically effective. A standardized stock solution is essential for reproducible screening and reactions.
Protocol 3: Solubility Testing and Stock Solution Preparation
-
Solvent Screening (Small Scale):
-
To approximately 1-2 mg of the compound in a small vial, add 100 µL of the test solvent (e.g., DMSO, DMF, Methanol, Ethanol).
-
Vortex for 30 seconds.
-
Observe solubility. If dissolved, the compound is soluble to at least 10-20 mg/mL.
-
Commonly, such compounds are soluble in DMSO and DMF, with limited solubility in alcohols and very low solubility in water.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.08 mg of this compound.
-
Add the solid to a 1 mL volumetric flask or appropriate vial.
-
Add approximately 900 µL of anhydrous DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Add DMSO to bring the final volume to 1.0 mL.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Application in Synthetic Chemistry: A Versatile Building Block
The primary utility of this compound is as an intermediate for the synthesis of more complex molecules, particularly amides and esters, which are prevalent in drug candidates.[11]
Application: Amide Bond Formation
Scientific Rationale: Converting the carboxylic acid to an amide is a critical step in drug discovery to explore structure-activity relationships (SAR). The resulting amide is typically more stable metabolically than an ester and can participate in crucial hydrogen bonding interactions with biological targets. The protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, which efficiently activates the carboxylic acid for nucleophilic attack by an amine.
Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amides from this compound.
Protocol 4: HATU-Mediated Amide Coupling
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF.
-
Stir the solution for 5 minutes at room temperature.
-
-
Activation:
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The solution may change color.
-
Stir for an additional 15-20 minutes to allow for the formation of the active ester intermediate.
-
-
Coupling:
-
In a separate vial, dissolve the desired primary or secondary amine (1.2 eq) in a small amount of DMF.
-
Add the amine solution dropwise to the reaction flask.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
-
Application: Metal Complexation
Scientific Rationale: The quinoline nitrogen and the carboxylate group can function as a bidentate chelating ligand for various metal ions. Metal complexes of quinolines are investigated for their catalytic properties, as materials for OLEDs, and for their enhanced antimicrobial activity.[2][12] This protocol provides a general method for synthesizing a metal complex.
Conceptual Diagram of Metal Chelation
Caption: Formation of a metal complex with 8-Chloroquinoline-2-carboxylate.
Protocol 5: General Synthesis of a Cu(II) Complex
-
Ligand Preparation:
-
Dissolve this compound (2.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to deprotonate the carboxylic acid, forming the sodium salt. Stir for 30 minutes.
-
-
Complexation:
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimal amount of warm water or ethanol.
-
Add the copper(II) solution dropwise to the ligand solution. A precipitate, often colored, should form immediately or upon stirring.
-
-
Isolation and Purification:
-
Stir the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with water, then with cold ethanol or ether to remove unreacted starting materials and aid in drying.
-
Dry the complex under vacuum.
-
-
Characterization:
-
Confirm the formation of the complex using techniques such as FT-IR (observing shifts in the C=O stretch), UV-Vis spectroscopy, and elemental analysis.
-
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. 2-Chloroquinoline-8-Carboxylic Acid [myskinrecipes.com]
- 5. 8-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. repository.uncw.edu [repository.uncw.edu]
Application Notes & Protocols: 8-Chloroquinoline-2-carboxylic Acid in Modern Organic Synthesis
Abstract
8-Chloroquinoline-2-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a quinoline core, a reactive carboxylic acid at the C2 position, and a strategically placed chlorine atom at the C8 position—offers multiple handles for synthetic manipulation. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in amide synthesis and as a scaffold for creating diverse molecular architectures. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a comparative analysis of common synthetic strategies.
Introduction: The Strategic Value of this compound
The quinoline moiety is a "privileged scaffold" in drug discovery, appearing in numerous pharmaceuticals with activities ranging from antimalarial to anticancer. This compound emerges as a particularly valuable intermediate. The carboxylic acid group serves as a primary anchor point for constructing amides, esters, and other derivatives, which is a cornerstone of medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[1][2] The chlorine atom at the C8 position is not merely a passive substituent; it is a versatile functional handle for advanced transformations such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to tailor the molecule's properties.
This document serves as a practical guide for leveraging the synthetic potential of this reagent, providing both the "how" and the "why" for key transformations.
Core Application: Amide Bond Formation
The most prevalent application of this compound is its conversion to a wide array of 8-chloroquinoline-2-carboxamides. Amide bond formation is one of the most frequently used reactions in drug discovery.[2] Direct condensation between the carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Mechanism and Rationale of Amide Coupling
The general principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting this compound with a coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with aminium/uronium salts). This intermediate is then susceptible to nucleophilic attack by the desired amine, forming the stable amide bond and releasing a water-soluble byproduct.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like the amine's reactivity (especially for electron-deficient amines), steric hindrance, and the need to suppress side reactions like racemization if chiral centers are present.[2]
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | Water-soluble urea byproduct, easy workup. | Racemization (suppressed by HOBt), slow with unreactive amines. |
| HATU | None | DIPEA or 2,4,6-Collidine | DMF, NMP | High efficiency, fast reaction times, effective for hindered/unreactive amines. | Higher cost, byproduct removal can be challenging. |
| PyBOP | None | DIPEA | DMF, DCM | Similar to HATU, good for solid-phase synthesis. | Potential for guanidinylation side products. |
| SOCl₂ / Oxalyl Chloride | None | Pyridine or Et₃N | DCM, THF | Forms highly reactive acyl chloride, very effective. | Harsh conditions, not suitable for sensitive substrates, generates HCl.[4] |
Protocol 1: Synthesis of N-Aryl-8-chloroquinoline-2-carboxamide via HATU Coupling
This protocol details the synthesis of a representative amide using HATU, a highly efficient aminium-based coupling reagent suitable for a broad range of amines, including less reactive anilines.
Materials & Reagents
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add the substituted aniline (1.1 eq.), followed by HATU (1.2 eq.).
-
Causality Note: HATU is added as the activating agent. A slight excess ensures full conversion of the carboxylic acid to the active ester. The aniline is added concurrently for an efficient in situ reaction.
-
-
Base Addition: Slowly add DIPEA (2.5 eq.) to the mixture at room temperature. The solution may change color.
-
Causality Note: DIPEA is a non-nucleophilic base crucial for two reasons: it deprotonates the carboxylic acid to form the carboxylate, which then attacks HATU, and it neutralizes the hexafluorophosphate and HOBt byproducts generated during the reaction, driving the equilibrium forward.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.
-
Trustworthiness Check: The NaHCO₃ wash is a critical self-validating step. If the starting material is not fully consumed, it will be extracted into the basic aqueous layer, simplifying purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure N-aryl-8-chloroquinoline-2-carboxamide.
Beyond Amides: A Scaffold for Diverse Architectures
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The C8-Cl bond is a prime site for modification via transition metal catalysis, while the C2-carboxylic acid can be transformed into other functional groups.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol demonstrates the modification of the C8-chloro position, a key strategy for building libraries of substituted quinolines. This reaction couples an amine to the aromatic ring.
Materials & Reagents
-
This compound (or its corresponding ester/amide)
-
Secondary Amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the this compound derivative (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.) to a dry Schlenk tube or reaction vial.
-
Expertise Note: The choice of phosphine ligand is critical. Bidentate ligands like Xantphos are often superior for electron-rich aryl chlorides, promoting the reductive elimination step.
-
-
Reagent Addition: Evacuate and backfill the vessel with inert gas (3x). Add anhydrous toluene, followed by the secondary amine (1.2 eq.) via syringe.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Causality Note: Heat is required to drive the catalytic cycle, particularly the oxidative addition of the aryl chloride to the Pd(0) complex.
-
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the 8-amino-substituted quinoline derivative.
Conclusion
This compound is a high-value, versatile reagent that provides chemists with multiple avenues for creating complex and diverse molecular structures. Its primary utility in forming robust amide bonds is complemented by the strategic reactivity of the C8-chloro position, which opens the door to a vast chemical space through modern cross-coupling chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively incorporate this powerful building block into their synthetic programs.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: 8-Chloroquinoline-2-carboxylic Acid in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, coordination chemistry, and potential applications of 8-Chloroquinoline-2-carboxylic acid as a ligand. Designed for researchers in coordination chemistry, medicinal chemistry, and materials science, these notes detail the ligand's unique properties stemming from its bidentate N,O-donor set and the electronic influence of the C8-chloro substituent. We present detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, along with methodologies for their structural and spectroscopic characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. Potential applications, including antimicrobial and anticancer research, are discussed based on the well-established bioactivity of the quinoline scaffold.
Introduction: The Strategic Design of this compound as a Ligand
The quinoline framework is a "privileged structure" in medicinal and coordination chemistry, renowned for its rigidity, planarity, and potent biological activities.[1][2] this compound is a strategically designed ligand that combines the coordination capabilities of quinaldic acid (quinoline-2-carboxylic acid) with the electronic modifications introduced by a halogen substituent.
The core of its coordinating ability lies in its function as a monoprotic, bidentate chelating agent. It utilizes the lone pair of electrons on the heterocyclic nitrogen atom and the deprotonated carboxylate oxygen to form a stable five-membered chelate ring with metal ions.[3] The chloro group at the 8-position is a critical feature; as an electron-withdrawing group, it modulates the electron density of the quinoline ring system and the basicity of the donor atoms. This modification can significantly impact the stability, electronic properties, and ultimately, the reactivity and biological activity of the resulting metal complexes. Furthermore, the increased lipophilicity imparted by the chlorine atom can enhance the transport of the metal complexes across biological membranes, a key factor in drug development.
This guide explores the practical aspects of working with this ligand, from its synthesis to the characterization and potential utilization of its coordination compounds.
Synthesis and Coordination Workflows
The successful application of this compound begins with its reliable synthesis and subsequent complexation with metal ions. The following workflows have been optimized for clarity and reproducibility.
Ligand Synthesis Pathway
The synthesis of quinoline-2-carboxylic acids can be approached through various established organic reactions. A common and effective method is the Doebner-von Miller reaction followed by oxidation. The diagram below outlines a plausible synthetic route starting from 2-chloroaniline.
Caption: Generalized workflow for the synthesis of the target ligand.
General Metal Complexation Workflow
The coordination of this compound to a metal center is typically achieved by reacting the deprotonated ligand with a suitable metal salt. The deprotonation of the carboxylic acid is paramount, as the resulting carboxylate anion is a much stronger coordinating agent.
Caption: Workflow for the synthesis of metal complexes with the ligand.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions. Adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Protocol 1: Synthesis of 8-Chloro-2-methylquinoline (Intermediate)
This protocol is adapted from the synthesis of similar substituted quinolines and serves as a foundational step.[4] The subsequent oxidation to the carboxylic acid is a standard procedure.
Rationale: This procedure utilizes the Doebner-von Miller reaction, a classic method for synthesizing quinolines. 2-Chloroaniline provides the aniline fragment, and crotonaldehyde serves as the three-carbon α,β-unsaturated carbonyl component for the cyclization.
Materials:
-
2-Chloroaniline
-
Crotonaldehyde
-
Chlorobenzene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylbenzene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (13 g) and p-toluenesulfonic acid (0.5 g) in chlorobenzene (200 mL).
-
Heat the solution to 120°C (393 K).
-
Add crotonaldehyde (14 g) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Allow the solution to cool to room temperature and concentrate it under reduced pressure to remove the chlorobenzene.
-
Recrystallize the crude solid product from dimethylbenzene to yield pure 8-chloro-2-methylquinoline as a white solid.[4]
-
Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: General Synthesis of a Metal(II) Complex (e.g., [Cu(C₁₀H₅ClNO₂)₂])
Rationale: This protocol demonstrates the synthesis of a 1:2 metal-to-ligand complex. A stoichiometric amount of sodium hydroxide is used to deprotonate the carboxylic acid in situ, facilitating coordination. Ethanol is an excellent solvent choice due to its ability to dissolve the ligand and many metal salts, while often allowing the resulting complex to precipitate upon formation or cooling.
Materials:
-
This compound (HL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Ligand Solution: In a 100 mL flask, dissolve this compound (2 mmol) in 30 mL of absolute ethanol. Gentle heating may be required.
-
Deprotonation: In a separate beaker, dissolve NaOH (2 mmol) in a minimal amount of water and add it dropwise to the ligand solution while stirring. Stir for 15 minutes at room temperature.
-
Metal Salt Solution: Dissolve CuCl₂·2H₂O (1 mmol) in 15 mL of absolute ethanol.
-
Complexation: Add the metal salt solution dropwise to the deprotonated ligand solution. A color change and/or precipitation should be observed immediately.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate sequentially with cold ethanol and then a small amount of deionized water to remove unreacted starting materials and salts.
-
Dry the final product in a desiccator over silica gel.
-
Self-Validation: Characterize the complex using FT-IR, UV-Vis, and elemental analysis to confirm its composition and structure.
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the successful synthesis and to understand the coordination environment of the metal ion.
Spectroscopic Analysis
Spectroscopy provides invaluable insight into the structural changes that occur upon complexation.
| Technique | Free Ligand (HL) | Metal Complex (MLn) | Rationale for Change |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3000-2500), Sharp C=O stretch (~1700-1720) | O-H stretch disappears. C=O stretch shifts to lower frequency (asymmetric stretch ~1600-1650, symmetric stretch ~1380-1420) | Disappearance of the acidic proton and coordination of the carboxylate oxygen to the metal center weakens the C=O bond, lowering its vibrational frequency.[3] |
| UV-Vis (nm) | Intense bands for π-π* transitions of the quinoline ring. | π-π* bands may shift (bathochromic or hypsochromic). New, weaker bands may appear in the visible region. | Coordination alters the electronic structure of the ligand. New bands can be attributed to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT).[1] |
| ¹H NMR | Aromatic protons, Carboxylic acid proton (~13-14 ppm). | Carboxylic acid proton signal disappears. Aromatic proton signals shift (typically downfield). | Deprotonation removes the acidic proton. Coordination deshields the ring protons due to electron donation to the metal. (Applicable to diamagnetic complexes like Zn(II)). |
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the solid-state structure. It provides precise information on bond lengths (M-N, M-O), bond angles, coordination number, and the overall geometry of the complex (e.g., octahedral, square-pyramidal).[3]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water, ethanol).
Potential Applications
The unique structural and electronic properties of metal complexes derived from this compound make them promising candidates for various applications, particularly in the biomedical field.
Antimicrobial and Anticancer Agents
The 8-hydroxyquinoline scaffold, a close analog, is well-known for its potent antimicrobial and anticancer activities, which are often enhanced upon metal chelation.[5][6][7]
Mechanism of Action (Tweedy's Chelation Theory):
-
Lipophilicity: The neutral metal complex is highly lipophilic, enabling it to cross the microbial cell membrane more effectively than the free ligand.
-
Dissociation: Once inside the cell, the complex can dissociate, releasing the metal ion and the active ligand.
-
Enzyme Inhibition: The released components can then chelate and block the metal-binding sites of essential enzymes, disrupting cellular metabolism and leading to cell death.[1][8]
The presence of the chloro-substituent in this compound is expected to further enhance lipophilicity, potentially leading to greater biological efficacy.
Caption: Proposed mechanism of action for antimicrobial/anticancer activity.
Conclusion
This compound is a versatile and promising ligand for the development of novel coordination compounds. Its well-defined N,O-bidentate coordination site, coupled with the electronic and lipophilic contributions of the chloro-substituent, provides a robust platform for creating metal complexes with tailored properties. The protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate its potential applications in catalysis, materials science, and, most notably, as a new generation of therapeutic agents.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scialert.net [scialert.net]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 8-Chloroquinoline-2-carboxylic Acid
Document ID: AN-QC-2026-01-8C2CA
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the robust detection and quantification of 8-Chloroquinoline-2-carboxylic acid. This compound is a significant synthetic intermediate and potential impurity in the manufacturing of various pharmaceutical agents. Ensuring its effective analytical control is paramount for drug safety and efficacy. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. The guide emphasizes the rationale behind methodological choices, adherence to validation principles, and provides actionable, step-by-step protocols.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block. Its presence, even at trace levels, as an impurity in an Active Pharmaceutical Ingredient (API) must be strictly controlled to meet regulatory requirements.[1] The development of sensitive, specific, and reliable analytical methods is therefore not merely a quality control exercise but a critical component of ensuring patient safety.[2] This guide addresses this need by providing detailed analytical frameworks.
The methodologies presented are designed to be adaptable, providing a strong foundation for method development and validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] We will explore two primary analytical techniques: HPLC-UV for routine purity analysis and quantification, and LC-MS/MS for trace-level impurity detection and confirmation.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the analyte's properties is crucial for effective method development. While specific experimental data for this compound is not widely published, we can infer its behavior from its structure and related quinoline derivatives.
-
Structure: A quinoline ring substituted with a carboxylic acid at position 2 and a chlorine atom at position 8.
-
Polarity: The carboxylic acid group imparts significant polarity, making it suitable for reversed-phase liquid chromatography.
-
UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance due to the aromatic ring system, making UV detection a viable quantification strategy.[4][5] The presence of the chlorine atom and carboxylic acid group will influence the absorption maxima.
-
Ionization: The carboxylic acid group is readily deprotonated, and the quinoline nitrogen is basic, allowing for ionization in both negative and positive modes for mass spectrometry.[6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely accessible technique for quantifying the purity of this compound as a raw material or for its determination in drug substance samples. The following protocol is a starting point for method development.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the analyte's moderate polarity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of an this compound sample and quantify it against a reference standard.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Formic acid (0.1% in water, HPLC grade).
-
Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 15 min | A gradient is suggested to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at approx. 245 nm and 310 nm | Quinoline derivatives often have multiple absorption maxima. DAD is recommended to identify the optimal wavelength.[4] |
| Injection Vol. | 10 µL | To be optimized based on concentration and sensitivity. |
Sample Preparation:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (e.g., 100 µg/mL): Prepare the sample in the same manner as the standard solution.
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor is ≤ 2.0.
-
The theoretical plates are ≥ 2000.
Workflow for HPLC Analysis
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 8-Chloroquinoline-2-carboxylic Acid Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The diverse biological effects of quinoline derivatives stem from their ability to interact with various biological targets, such as DNA, enzymes like topoisomerases and kinases, and viral polymerases.[1][4][5] The 8-chloroquinoline-2-carboxylic acid core represents a specific chemotype with significant potential for the development of novel therapeutic agents. The presence of the chlorine atom at the 8-position and the carboxylic acid at the 2-position can influence the molecule's physicochemical properties, such as lipophilicity and metal-chelating ability, thereby modulating its biological activity and target engagement.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological screening of novel this compound derivatives. The protocols outlined below are designed to be robust and adaptable, enabling the systematic evaluation of a compound library to identify lead candidates for further development. We will cover essential in vitro assays for determining cytotoxicity, antibacterial activity, and specific enzyme inhibition, which are common starting points in the characterization of new chemical entities.
PART 1: In Vitro Cytotoxicity Screening
A fundamental first step in the evaluation of any potential therapeutic agent is to assess its cytotoxicity against mammalian cells. This provides an initial therapeutic window and identifies compounds with potential as anticancer agents. The NCI-60 screen, a panel of 60 human cancer cell lines, is a well-established platform for large-scale anticancer drug screening.[6][7] For initial in-house screening, a smaller, representative panel of cancer cell lines is often employed.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [glioma]).[6]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
This compound derivatives (stock solutions in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[10]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Drug Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM).[9] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Data Presentation: Example Cytotoxicity Data
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | [Insert Data] | 1.2 ± 0.2 |
| SF-268 | Glioma | [Insert Data] | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | [Insert Data] | 2.5 ± 0.4 |
Note: The data presented above are for illustrative purposes. Actual values will depend on the specific compound and experimental conditions.[9]
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
PART 2: Antimicrobial Susceptibility Testing
Quinoline derivatives are known for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[5] Therefore, screening this compound derivatives for antimicrobial activity is a logical step. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a microorganism.[11][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds (stock solutions in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[13]
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.[11][13]
Data Presentation: Example MIC Data
| Bacterial Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | [Insert Data] | 0.25 |
| E. coli ATCC 25922 | [Insert Data] | 0.015 |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the broth microdilution MIC assay.
PART 3: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[14][15][16] Given the diverse activities of quinolines, screening against a panel of relevant enzymes can help elucidate the mechanism of action. For instance, some quinoline derivatives are known to inhibit protein kinases or viral polymerases.[17][18]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 of a test compound against a specific protein kinase.[19]
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP.
-
Test compound.
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).[19]
-
White, opaque 96-well plates.
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO.[19]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[19]
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[19]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[19]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Protocol 4: HCV NS5B Polymerase Inhibition Assay
The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a key target for antiviral drug development.[20][21][22]
Objective: To screen for inhibitors of HCV NS5B polymerase activity.
Materials:
-
Recombinant HCV NS5B polymerase.[22]
-
RNA template (e.g., a homopolymeric template like poly(A)).
-
Biotinylated RNA primer.
-
Ribonucleoside triphosphates (rNTPs), including [³H]-UTP.
-
Test compound.
-
Assay buffer.
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
Procedure:
-
Reaction Setup: In a microplate, combine the NS5B enzyme, RNA template/primer, and the test compound in the assay buffer.
-
Initiate Polymerization: Start the reaction by adding the rNTP mix (containing [³H]-UTP). Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.
-
Termination and Detection: Stop the reaction by adding EDTA. Add the streptavidin-coated SPA beads. The beads will bind to the biotinylated primer. If the primer has been extended with [³H]-UTP, the radioactivity will be in close proximity to the scintillant in the beads, generating a light signal.
-
Signal Measurement: Measure the signal using a scintillation counter. A decrease in signal in the presence of the test compound indicates inhibition of the polymerase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualization: Generic Enzyme Inhibition Pathway
Caption: General mechanism of enzyme inhibition.
Conclusion
The protocols described in these application notes provide a robust framework for the initial biological evaluation of this compound derivatives. By systematically assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently identify promising lead compounds and gain initial insights into their potential mechanisms of action. These foundational assays are critical for guiding subsequent stages of drug discovery, including lead optimization, in vivo efficacy studies, and preclinical development.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. media.neliti.com [media.neliti.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 19. benchchem.com [benchchem.com]
- 20. A cell-based reporter assay for inhibitor screening of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline-2-Carboxylic Acids in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Within this class, quinoline-2-carboxylic acids and their derivatives have garnered significant attention as promising candidates for anticancer drug development.[1] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2] This guide provides an in-depth exploration of the application of quinoline-2-carboxylic acids, with a particular focus on halogenated derivatives like 8-Chloroquinoline-2-carboxylic acid, as a framework for designing and evaluating novel anticancer agents. We will delve into the mechanistic basis of their activity and provide detailed protocols for their in vitro evaluation.
Part 1: Mechanistic Insights and Rationale for Development
Quinoline derivatives employ a multi-pronged attack on cancer cells, making them a robust area of study. Understanding these mechanisms is crucial for the rational design of new, more potent, and selective anticancer agents.
Primary Mechanisms of Action:
-
Induction of Apoptosis: A significant body of research indicates that quinoline derivatives can trigger apoptosis in cancer cells.[3][4] For example, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells by modulating the expression of Bax and Bcl-2 proteins, leading to the activation of caspases-7 and -9.[5] This intrinsic pathway of apoptosis is a key target for many successful chemotherapeutics.
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Quinoline compounds have been shown to interfere with the cell cycle, a tightly regulated process that governs cell division.[6] Specifically, derivatives have been observed to cause cell cycle arrest at the G2/M phase or the S phase, preventing cancer cells from completing the division process.[5][6]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[7] Their inhibition leads to DNA damage and ultimately, cell death. Several quinoline derivatives have been identified as potent inhibitors of topoisomerase I and II, making this a key mechanism of their anticancer activity.[8][9]
-
Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules formed from tubulin, is vital for cell division, motility, and intracellular transport. Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]
The diagram below illustrates the convergence of these mechanisms on the cancer cell, leading to its demise.
Caption: Key anticancer mechanisms of quinoline-2-carboxylic acid derivatives.
Part 2: Application Notes - Experimental Design and Interpretation
When evaluating a novel quinoline-2-carboxylic acid derivative, a tiered approach is recommended. This ensures a comprehensive understanding of the compound's biological activity, starting from broad cytotoxicity screening and moving towards more specific mechanistic assays.
Tier 1: Primary Screening for Cytotoxicity
The initial step is to determine the compound's ability to inhibit cancer cell growth. The MTT or Sulforhodamine B (SRB) assays are robust, high-throughput methods for this purpose.
-
Rationale: These colorimetric assays measure cell viability.[10] A dose-dependent decrease in viability indicates a cytotoxic or cytostatic effect. It is crucial to test the compound across a wide range of concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Consideration: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the compound's spectrum of activity.[3] Including a non-cancerous cell line (e.g., normal fibroblasts) is essential to evaluate selectivity. A compound that is highly toxic to cancer cells but spares normal cells is a more promising therapeutic candidate.
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it is killing the cancer cells.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4] An increase in the Annexin V-positive population is a strong indicator of apoptosis induction.
-
-
Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
-
Rationale: As mentioned, many anticancer agents, including quinoline derivatives, induce cell cycle arrest.[11] By treating cells with the compound and then staining with PI, flow cytometry can reveal an accumulation of cells in a specific phase (G1, S, or G2/M), indicating the point of cell cycle blockade.[5]
-
Tier 3: Target Validation
If apoptosis and cell cycle arrest are confirmed, further experiments can be designed to validate the specific molecular targets.
-
Western Blotting: This technique is used to detect and quantify specific proteins.
-
Rationale: To confirm the involvement of the intrinsic apoptotic pathway, the expression levels of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) can be measured.[5] An increase in the Bax/Bcl-2 ratio is a classic sign of apoptosis induction. Similarly, the activation of caspases (e.g., cleaved caspase-3, -7, -9) can be assessed.
-
-
Topoisomerase Inhibition Assays: Commercially available kits can measure the ability of a compound to inhibit the activity of purified topoisomerase I or II enzymes.
-
Rationale: This in vitro assay directly confirms whether the compound's mechanism of action involves the inhibition of these critical enzymes.[8]
-
The following diagram outlines a logical workflow for the in vitro evaluation of a novel quinoline-2-carboxylic acid derivative.
Caption: A tiered workflow for the in vitro evaluation of anticancer compounds.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell lines and compounds being tested.
Protocol 1: Assessment of Cytotoxicity using MTT Assay [10][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[10] Viable cells with active mitochondrial reductases convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to externalized phosphatidylserine and the uptake of the DNA-intercalating dye, Propidium Iodide (PI).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Quantitative Data Summary
The following table provides hypothetical IC50 values to illustrate how data for a novel quinoline-2-carboxylic acid derivative might be presented.
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 5.2 | 1.1 | 9.6 |
| HCT-116 | Colon Cancer | 8.9 | 0.8 | 5.6 |
| A549 | Lung Cancer | 12.4 | 2.3 | 4.0 |
| MCF-10A | Normal Breast | 50.1 | 15.7 | - |
Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher value indicates greater selectivity.
Conclusion and Future Directions
The quinoline-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel anticancer agents. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and enzyme inhibition, offer multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new derivatives. Promising compounds identified through this workflow can then be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies to evaluate their efficacy and safety in a more physiologically relevant context.[13][14] The continued exploration of this chemical space, guided by a thorough understanding of structure-activity relationships and mechanistic biology, holds great promise for the future of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Analysis of 8-Chloroquinoline-2-carboxylic acid
Abstract: This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 8-Chloroquinoline-2-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, making its accurate characterization essential for quality control and drug development. The described method utilizes a standard C18 column and UV detection, offering excellent specificity, accuracy, and precision. We will delve into the rationale behind the method development, provide a detailed step-by-step protocol, and outline the principles of method validation.
Introduction and Scientific Rationale
This compound (C₁₀H₆ClNO₂) is a heterocyclic compound whose derivatives are explored in various therapeutic areas.[1] The precise quantification and impurity profiling of this intermediate are critical to ensure the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
The method described herein is grounded in the fundamental physicochemical properties of the analyte.
Analyte Physicochemical Properties
Understanding the analyte's characteristics is the cornerstone of logical method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Predicted XLogP3 | 2.3 | [1] |
| Structure | Quinoline ring with a chloro group at position 8 and a carboxylic acid at position 2 | [1] |
Rationale for Methodological Choices
The selection of each chromatographic parameter is a deliberate choice driven by the analyte's structure and the goal of achieving a robust separation.
-
Chromatographic Mode (Reversed-Phase): The analyte possesses a nonpolar quinoline backbone and a polar carboxylic acid group. Its predicted XLogP3 of 2.3 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.[2]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase HPLC. It provides the necessary hydrophobic character to retain the quinoline ring system effectively. A column with low silanol activity is preferable to minimize secondary interactions.[3]
-
Mobile Phase (Acidified Water/Acetonitrile):
-
Aqueous Component: The presence of a carboxylic acid group necessitates an acidic mobile phase. By setting the pH of the mobile phase well below the pKa of the carboxylic acid (~2-4), the analyte will exist predominantly in its neutral, protonated form. This is crucial for achieving consistent retention and sharp, symmetrical peaks by preventing ionization.[4] 0.1% Phosphoric acid is an excellent choice for this purpose.
-
Organic Modifier: Acetonitrile is selected for its low UV cutoff, low viscosity, and its proven efficacy in separating a wide range of aromatic compounds.
-
Gradient Elution: A gradient elution, where the proportion of acetonitrile is increased over time, is employed. This ensures that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable timeframe, providing a comprehensive purity profile.[5]
-
-
Detection (UV Spectrophotometry): The quinoline aromatic system is a strong chromophore, making UV detection a highly sensitive and straightforward choice. Based on similar quinoline carboxylic acid derivatives, a detection wavelength in the range of 250-290 nm is expected to provide a strong signal.[6]
The logical flow from analyte properties to the final method parameters is illustrated in the diagram below.
Caption: Logic diagram for HPLC method development.
Detailed Application Protocol
This protocol is designed for the quantitative determination and purity analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade, ~85%).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B2-12 min: 20% to 80% B12-15 min: 80% B15.1-18 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 255 nm |
| Run Time | 18 minutes |
Experimental Workflow: Step-by-Step Protocol
The overall experimental process, from solution preparation to data analysis, is outlined below.
References
- 1. 8-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Metal Complexes with 8-Chloroquinoline-2-carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating 8-Chloroquinoline-2-carboxylic acid as a primary ligand. While direct literature on this specific ligand is emerging, this document establishes a robust framework based on the well-documented chemistry of related quinoline-2-carboxylic acid derivatives. The protocols and insights presented herein are designed to empower researchers in coordination chemistry and medicinal drug development to explore the unique potential of these compounds. We will delve into the mechanistic rationale behind synthetic strategies, detail step-by-step experimental procedures, and discuss the critical characterization techniques necessary to validate the formation and structure of these novel metal complexes.
Introduction: The Potential of this compound as a Ligand
Quinoline derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The coordination of these heterocyclic scaffolds to metal ions can further enhance their therapeutic potential.[1] this compound is a particularly intriguing ligand for several reasons:
-
Bidentate Chelation: Like its parent compound, quinoline-2-carboxylic acid, it is expected to act as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the deprotonated carboxylate group.[3] This forms a stable five-membered ring, a common structural motif in coordination chemistry.[3]
-
Electronic Modulation: The presence of a chloro- group at the 8-position is anticipated to modulate the electronic properties of the quinoline ring system through its inductive effect. This can influence the coordination strength of the ligand and the redox properties of the resulting metal complex.
-
Lipophilicity: The chloro- substituent increases the lipophilicity of the molecule, which can be a critical factor in enhancing the bioavailability and cell permeability of potential drug candidates.
The synthesis of metal complexes with this compound opens avenues for the development of novel therapeutic agents and functional materials.
General Synthetic Strategy for Metal Complexation
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. The general workflow is depicted below.
Caption: General workflow for the synthesis of metal complexes with this compound.
Protocol 2.1: Synthesis of a Generic M(II)-(8-Chloroquinoline-2-carboxylate)₂ Complex
This protocol provides a general procedure for the synthesis of a divalent metal complex. The specific metal salt and reaction conditions may need to be optimized for different metal ions.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Co(OAc)₂·4H₂O, NiCl₂·6H₂O)
-
Ethanol (or other suitable alcohol)
-
Sodium hydroxide (or other suitable base)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol, with gentle heating if necessary.
-
Deprotonation: To the ligand solution, add a stoichiometric amount (1.0 mmol) of an ethanolic solution of sodium hydroxide dropwise while stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the chosen metal(II) salt in a minimum amount of deionized water or ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A precipitate is expected to form upon addition.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with small portions of cold ethanol and then deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Caption: Key characterization techniques for metal complexes of this compound.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: FT-IR spectroscopy is crucial for confirming the coordination of the carboxylate group to the metal ion.
-
Expected Observations: Upon complexation, the strong C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically around 1700-1740 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
UV-Visible (UV-Vis) Spectroscopy:
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in understanding the coordination geometry.
-
Expected Observations: The spectra of the complexes are expected to show intraligand π→π* and n→π* transitions, which may be shifted compared to the free ligand. For transition metal complexes, d-d transitions may be observed in the visible region, and their positions and intensities can be indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution.
-
Expected Observations: Coordination to a metal ion will typically cause shifts in the signals of the quinoline ring protons and carbons compared to the free ligand.
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction:
-
Rationale: This is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Procedure: Growing single crystals suitable for X-ray diffraction can be achieved by slow evaporation of a solution of the complex in an appropriate solvent.
Thermogravimetric Analysis (TGA):
-
Rationale: TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
Procedure: The complex is heated at a constant rate in an inert atmosphere, and the mass loss is recorded as a function of temperature.
Elemental Analysis:
-
Rationale: Provides the percentage composition of C, H, and N in the complex, which is used to confirm the empirical formula.
Potential Applications in Drug Development
Metal complexes of quinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of the 8-chloro substituent in this compound may lead to enhanced biological activity.
-
Anticancer Activity: The increased lipophilicity imparted by the chlorine atom could enhance the ability of the complexes to cross cell membranes, potentially leading to greater cytotoxicity towards cancer cells.
-
Antimicrobial Activity: The chelation of metal ions is a known mechanism of action for some antimicrobial agents, as it can disrupt essential enzymatic processes in microorganisms.[1][4]
Data Summary
The following table provides a template for summarizing the characterization data for newly synthesized metal complexes of this compound.
| Complex | Color | Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) | UV-Vis λ_max (nm) |
| ν_as(COO⁻) | ν_s(COO⁻) | ||||
| [Cu(8-Cl-quin-2-COO)₂] | Green | >300 | Expected ~1600 | Expected ~1400 | |
| [Co(8-Cl-quin-2-COO)₂] | Pink/Blue | >300 | Expected ~1610 | Expected ~1410 | |
| [Ni(8-Cl-quin-2-COO)₂] | Light Green | >300 | Expected ~1620 | Expected ~1420 | |
| [Zn(8-Cl-quin-2-COO)₂] | White | >300 | Expected ~1590 | Expected ~1400 |
Note: The values in the table are hypothetical and serve as a guide for expected results.
Conclusion
The synthesis of metal complexes with this compound represents a promising area of research with potential applications in drug discovery and materials science. This guide provides a foundational set of protocols and characterization strategies to facilitate the exploration of these novel compounds. The electronic and steric effects of the 8-chloro substituent are likely to impart unique properties to these complexes, warranting further investigation into their synthesis, structure, and biological activity.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center dedicated to the synthesis of 8-chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust results.
Overview of the Core Synthesis Pathway
The synthesis of this compound is most commonly achieved via a variation of the Doebner reaction. This reaction involves the condensation of 2-amino-3-chlorobenzaldehyde with pyruvic acid. While seemingly straightforward, this pathway is sensitive to several factors that can drastically impact reaction efficiency and product quality. Understanding these nuances is the first step toward optimization.
The general workflow involves the acid-catalyzed condensation of the substituted aniline (2-amino-3-chlorobenzaldehyde) with an α-keto acid (pyruvic acid) to form the quinoline ring system.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the synthesis. Each answer provides a root cause analysis and actionable steps for resolution.
Q1: My reaction yield is extremely low, or I've isolated no product. What are the likely causes?
A1: A low or zero yield is one of the most frequent and frustrating issues, often stemming from one of several key areas.
-
Purity and Stability of Pyruvic Acid: Pyruvic acid is notoriously unstable and can undergo self-condensation or polymerization, especially if old or improperly stored.[1] Using freshly distilled or a newly opened bottle of high-purity pyruvic acid is critical.
-
Inadequate Reaction Temperature: This condensation requires significant thermal energy to overcome the activation barrier.[2] Insufficient heating will lead to a sluggish or stalled reaction. Conversely, excessive temperatures can promote decomposition and tar formation.[1][2] A temperature range of 100-120°C is typically required.
-
Incorrect Catalyst or Catalyst Concentration: The choice and concentration of the acid catalyst are crucial.[2][3] While strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used, their concentration must be optimized.[1][4] Too little acid will result in poor catalytic activity, while too much can accelerate side reactions.
-
Reactivity of the Aniline Derivative: The electronic properties of the starting aniline are significant. The presence of an electron-withdrawing chlorine atom on the aniline ring deactivates it, making the cyclization step more difficult than with unsubstituted aniline.[2] This necessitates more forcing conditions (higher temperature, longer reaction time) than might be expected from general quinoline synthesis literature.
Troubleshooting Steps:
-
Verify the quality of your pyruvic acid. If in doubt, acquire a fresh bottle.
-
Ensure your reaction setup can achieve and maintain a stable temperature within the optimal range. Use a high-boiling solvent like ethanol or acetic acid if necessary.
-
Systematically optimize the acid catalyst concentration. Start with literature recommendations and perform small-scale trials varying the molar equivalents.
Q2: My reaction mixture turned into a thick, dark, intractable tar. How can I prevent this and salvage my product?
A2: Tar formation is the most common side reaction in Doebner-type syntheses and is primarily caused by the acid-catalyzed polymerization of pyruvic acid and other reactive intermediates.[1][5]
-
Root Cause - Polymerization: Strong acidic conditions and high temperatures, while necessary for the main reaction, are also ideal conditions for the polymerization of carbonyl compounds.[1][5]
Preventative Strategies:
-
Gradual Addition of Reactants: Instead of mixing all reactants at once, add the pyruvic acid slowly to the heated acidic solution of the 2-amino-3-chlorobenzaldehyde.[5] This maintains a low instantaneous concentration of the pyruvic acid, favoring the desired bimolecular reaction over polymerization.
-
Temperature Control: Avoid exceeding the optimal temperature range. A vigorous, exothermic reaction may require initial cooling before heating to reflux.[5]
-
Biphasic Solvent System: An advanced technique involves using a two-phase system (e.g., aqueous HCl/Toluene).[6][7] This sequesters the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase where the reaction occurs.[6]
Salvage and Purification: If tar has formed, isolating the product is challenging but possible. First, dilute the cooled reaction mixture significantly with a solvent like methanol or ethanol to reduce viscosity. Attempt to precipitate the product by carefully neutralizing the acid with a base (e.g., concentrated NaOH or NH₄OH solution) while cooling in an ice bath. The desired carboxylic acid may precipitate at a specific pH. The crude, often dark solid can then be subjected to rigorous purification, such as recrystallization from a suitable solvent like ethanol, methanol, or a mixed solvent system.[8]
Q3: The final product is impure, and I'm having difficulty with purification. What are the best practices?
A3: Purity is paramount, especially for downstream applications. Impurities often co-precipitate with the desired product.
-
Common Impurities: The most likely impurities are unreacted starting materials and polymeric byproducts.
-
Purification Strategy: Recrystallization is the most effective method for purifying the final product.
Optimized Recrystallization Protocol:
-
Solvent Selection: Lower alcohols that are miscible with water, such as methanol, ethanol, or isopropanol, are excellent choices for recrystallizing quinoline carboxylic acids.[8]
-
Dissolution: Dissolve the crude, dry product in a minimum amount of the hot solvent. The goal is to create a saturated solution at the solvent's boiling point.
-
Decolorization: If the solution is darkly colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
For particularly stubborn impurities, adding a small amount of base (e.g., 0.1-1% by weight of NaOH) during the recrystallization can help, as it can alter the solubility of acidic or basic impurities.[8]
Frequently Asked Questions (FAQs)
-
Q: How can I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spot is well-defined). Spot the starting aniline, pyruvic acid, and the reaction mixture. The reaction is complete when the starting aniline spot has disappeared and a new, more polar product spot is dominant.
-
-
Q: How critical is the quality of the 2-amino-3-chlorobenzaldehyde?
-
A: Very critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid. Using old or discolored starting material can introduce impurities and lower the effective concentration of the reactant, leading to reduced yields. Ensure it is pure and stored correctly.
-
-
Q: Can this reaction be performed under milder conditions?
-
A: While classic Doebner conditions are harsh, modern variations exist. Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes catalyze the reaction under slightly milder conditions than strong Brønsted acids.[1][9] However, for a deactivated substrate like 2-amino-3-chlorobenzaldehyde, thermal energy is usually unavoidable.
-
-
Q: My final product is a salt, not a free carboxylic acid. What happened?
-
A: This typically occurs during the workup. If you make the solution too basic during neutralization to remove the acid catalyst, you will deprotonate the carboxylic acid, forming its carboxylate salt (e.g., sodium 8-chloroquinoline-2-carboxylate). This salt is often highly soluble in water, leading to product loss. To isolate the free acid, you must carefully re-acidify the solution after base treatment to a pH of approximately 3-4, which will precipitate the neutral carboxylic acid product.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above for a more robust synthesis.
Materials & Reagents:
-
2-Amino-3-chlorobenzaldehyde
-
Pyruvic acid (freshly opened or distilled)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorobenzaldehyde (1.0 eq) and absolute ethanol.
-
Acidification: Slowly add concentrated HCl (0.5-1.0 eq) to the stirred mixture.
-
Heating: Heat the mixture to reflux (approximately 80-90°C).
-
Slow Addition: In a separate addition funnel, dissolve pyruvic acid (1.2 eq) in a small amount of ethanol. Add this solution dropwise to the refluxing reaction mixture over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress by TLC. The reaction may take several hours (4-12 h).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The crude product may begin to precipitate.
-
pH Adjustment: Slowly add a concentrated NaOH solution to neutralize the HCl catalyst. Carefully adjust the pH to ~4-5 to ensure the product is in its neutral carboxylic acid form and fully precipitates.
-
Filtration: Collect the crude solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol, using activated charcoal if necessary, as described in the troubleshooting section.
-
Drying and Characterization: Dry the purified white to off-white crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 8-Chloroquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 8-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this important chemical intermediate. Achieving high purity is critical for ensuring reliable and reproducible results in downstream applications, from screening assays to API synthesis. This document provides in-depth, experience-driven answers to common purification challenges, complete with detailed protocols and troubleshooting advice.
Section 1: Purity Assessment & Common Impurities
Before attempting any purification, it is crucial to understand the purity profile of your crude material. This initial analysis will inform your choice of purification strategy.
FAQ 1: How do I assess the purity of my crude this compound?
A multi-pronged approach is recommended to accurately determine the purity of your compound. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment. A reverse-phase method is typically effective. The percentage of the main peak area relative to the total peak area gives a good estimation of purity. A robust method for the parent compound, Quinoline-2-carboxylic acid, uses a C18 column with a gradient of acidified water and acetonitrile, detecting at 289 nm.[1] This method can be adapted for your chlorinated analogue.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weight of your target compound and any impurities. It confirms that your main peak is indeed this compound (Monoisotopic Mass: 207.00871 Da) and provides masses for other components, which helps in identifying them.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Purity can also be assessed by integrating the signals of your compound against those of known impurities or a calibrated internal standard. The absence of signals from starting materials or obvious side-products is a strong indicator of high purity.
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point compared to the literature value indicates the presence of impurities.
FAQ 2: What are the likely impurities in my sample and how can I identify them?
Impurities typically originate from the synthetic route used. For quinoline carboxylic acids synthesized via methods like the Doebner or Pfitzinger reactions, common impurities include[3][4]:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be substituted anilines, aldehydes, or pyruvic acid. Their presence can be checked by comparing the crude sample's HPLC or NMR with that of the starting materials.
-
Isomeric Side-Products: Incomplete reactions or alternative cyclization pathways can lead to isomeric impurities (e.g., 6-chloroquinoline-2-carboxylic acid). These can be very difficult to separate as they often have similar polarities. High-resolution HPLC or LC-MS may be required to even detect them.
-
Related Synthetic Intermediates: Products of side reactions, such as decarboxylated 8-chloroquinoline, may be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, THF, ethyl acetate) can be trapped in the solid. These are best identified by ¹H NMR.
Section 2: Primary Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
FAQ 3: My crude product is a solid with significant discoloration. What is the best first-pass purification method?
For a discolored solid, the goal is to remove both colored, high-molecular-weight impurities (tars) and more soluble contaminants. Two methods are highly effective as a first step:
-
Recrystallization: This is the preferred method if your compound is a stable, crystalline solid. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.[5]
-
Acid-Base Extraction: This classic technique leverages the acidic nature of the carboxylic acid group. It is particularly effective at removing neutral or basic impurities.
FAQ 4: Can you provide a detailed protocol for recrystallizing this compound?
Certainly. Recrystallization relies on dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Causality Behind Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For quinoline carboxylic acids, polar protic solvents are often a good starting point. A patent for the related 7-chloroquinoline-8-carboxylic acid suggests that lower alcohols or alkoxyalkanols are effective, especially with a catalytic amount of base to aid dissolution.[6] The base converts the carboxylic acid to its more soluble salt form.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing solvents on a small scale. Good candidates include ethanol, isopropanol, or 1-methoxy-2-propanol.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stir bar).
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your recovery yield.
-
Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the dried product using HPLC and measure its melting point to confirm purity.
FAQ 5: How do I perform an acid-base extraction for purification?
This method is excellent for removing neutral organic impurities. It involves converting the carboxylic acid into its water-soluble salt, washing away impurities, and then regenerating the pure acid.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Expert Insight: Use bicarbonate or carbonate instead of a strong base like NaOH to avoid potential hydrolysis of other functional groups or reactions with the chloro-substituent.
-
-
Separate Layers: Combine all the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring. This compound will precipitate out as a solid as the pH drops below its pKa. Continue adding acid until the solution is acidic (test with pH paper) and no more precipitate forms.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
FAQ 6: When should I use column chromatography, and what conditions are recommended?
Column chromatography should be considered when recrystallization or extraction fails to remove impurities, particularly those with very similar polarity and solubility to your product, such as isomers.
-
When to Use:
-
To separate isomers.
-
When impurities are present in high concentration.
-
For purifying non-crystalline, oily products.
-
-
Recommended Conditions:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or cyclohexane is a good starting point.[7] Because of the acidic nature of the compound, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve peak shape and prevent streaking on the column.
-
Gradient: Start with a low polarity mixture (e.g., 10-20% EtOAc in hexanes) and gradually increase the polarity to elute your compound. The exact gradient should be determined first by thin-layer chromatography (TLC).
-
Section 3: Troubleshooting Common Issues
FAQ 7: My compound won't crystallize during recrystallization. It's "oiling out." What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then try cooling again, perhaps more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.
-
Change Solvent: Your chosen solvent may not be appropriate. Try a different solvent or a co-solvent system (a mixture of two miscible solvents).
-
FAQ 8: I'm getting a low recovery yield after purification. How can I improve it?
Low recovery is a common problem. Here are the key areas to check:
-
Recrystallization: Did you use the minimum amount of hot solvent for dissolution? Excess solvent will keep more of your product dissolved even after cooling. Ensure you cooled the solution sufficiently (ice bath) to maximize precipitation.
-
Extractions: Did you perform multiple extractions with the base? Ensure the pH was sufficiently low during the final precipitation step. Check the solubility of your compound in the acidic aqueous solution; some loss is inevitable.
-
Transfers: Be meticulous. Every transfer from one flask to another results in some material loss. Rinse glassware with the solvent to recover as much product as possible.
FAQ 9: My HPLC shows a persistent impurity peak even after purification. What are my next steps?
If a stubborn impurity remains, consider these advanced strategies:
-
Orthogonal Purification: Use a different technique. If you recrystallized, try column chromatography. If you used silica gel chromatography, consider a different stationary phase like alumina or reverse-phase C18 silica.
-
Impurity Identification: Use LC-MS or high-resolution mass spectrometry to get an accurate mass of the impurity. This can help you hypothesize its structure (e.g., is it a dimer, a starting material, or an isomer?).
-
Derivative Formation: Sometimes, converting the carboxylic acid to an ester (e.g., a methyl ester) changes its properties enough to allow for easier separation from the impurity via chromatography.[8] The ester can then be hydrolyzed back to the pure carboxylic acid.
Section 4: Visual Workflows & Data Summaries
Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step workflow for recrystallization.
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Technique | Solvent/System | Purpose & Expert Notes |
| Recrystallization | Ethanol, Isopropanol, or 1-Methoxy-2-propanol[6] | Good for removing impurities with different polarity. Slow cooling is critical for high purity. |
| Acid-Base Extraction | Aqueous 1M NaHCO₃ / Ethyl Acetate | Excellent for removing neutral and basic impurities. |
| Column Chromatography | Silica Gel with Hexanes/Ethyl Acetate (+0.5% Acetic Acid) | Effective for difficult separations like isomers. Acetic acid improves peak shape.[7] |
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~290 nm[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Chloroquinoline-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 8-chloroquinoline-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your synthesis campaign.
Q1: What are the primary synthetic routes to access the quinoline-2-carboxylic acid core?
A1: Several classical methods are employed for quinoline synthesis, each with distinct advantages and substrate requirements. For quinoline-2-carboxylic acids specifically, the most relevant routes are modifications of the Pfitzinger, Doebner, and Friedländer syntheses, or through the oxidation of a 2-methylquinoline precursor.
-
Pfitzinger Reaction: This is a powerful method for producing quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[1][2] While it yields a 4-carboxylic acid, its principles are foundational to quinoline chemistry.
-
Doebner Reaction: This method synthesizes quinoline-4-carboxylic acid derivatives from anilines, an aldehyde, and pyruvic acid.[1][3]
-
Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form substituted quinolines.[4][5][6]
-
Oxidation of 2-Methylquinolines: A common and direct approach is the synthesis of the corresponding 2-methyl-8-chloroquinoline, followed by oxidation of the methyl group to a carboxylic acid using reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).
-
Hydrolysis of 2-Cyanoquinolines: Another viable route involves the synthesis of 8-chloroquinoline-2-carbonitrile, which can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.[7]
Q2: How do I select the most appropriate synthetic strategy for my target this compound derivative?
A2: The choice of synthesis depends heavily on the availability of starting materials and the desired substitution pattern on the quinoline ring.
-
For simple, unsubstituted C3/C4 derivatives: Starting from 2-chloroaniline and using a classic reaction like the Doebner-von Miller synthesis (a variation of the Skraup reaction using α,β-unsaturated carbonyl compounds) to build the quinoline core is often effective.[8][9] The resulting 2-methyl group can then be oxidized.
-
For complex C3/C4 substitution: The Pfitzinger or Combes reactions may offer more flexibility, as the substitution pattern is dictated by the choice of the carbonyl compound or β-diketone, respectively.[6][10]
-
When starting from a pre-functionalized aniline: If your starting material is a complex or expensive substituted 2-chloroaniline, a high-yielding and reliable cyclization reaction is paramount to conserve material. Pilot reactions at a small scale are highly recommended to establish optimal conditions.
Q3: What are the critical starting materials and how does their quality impact the synthesis?
A3: The primary starting materials are typically a substituted aniline (e.g., 2-chloroaniline) and a carbonyl compound that will form the rest of the quinoline ring. The purity of these materials is critical.
-
Aniline Purity: Aniline and its derivatives are susceptible to air oxidation, which can lead to colored impurities and significant tar formation, especially under the acidic conditions of reactions like the Combes or Doebner-von Miller syntheses.[11] Using freshly distilled or purified aniline is crucial for clean reactions and higher yields.
-
Carbonyl Compound Stability: For reactions involving α,β-unsaturated carbonyls (like crotonaldehyde in the Doebner-von Miller reaction), self-polymerization of the carbonyl component can be a major side reaction.[11] Using fresh, inhibitor-free reagents is recommended.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Category: Low or No Product Yield
Q: My Pfitzinger-type reaction with a substituted isatin is failing, resulting in a complex mixture and unreacted starting material. What are the likely failure points?
A: The Pfitzinger reaction is a robust but sensitive sequence. The most common failure points are related to the initial base-catalyzed ring-opening of the isatin and the subsequent condensation step.[1][2]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2] If a strong enough base or sufficient reaction time is not used, this equilibrium may not favor the opened form.
-
Action: Switch to a stronger base (e.g., 33% KOH in ethanol) and allow sufficient time (30-45 minutes) for the solution color to change, indicating the formation of the potassium isatinate before adding the carbonyl compound.[12]
-
-
Verify Carbonyl Reactivity: The carbonyl compound must have an α-methylene group to enable condensation and subsequent cyclization.[12] Steric hindrance around the carbonyl group or the α-methylene can significantly slow down the reaction.
-
Action: Check the structure of your carbonyl reactant. If it is sterically hindered, you may need to increase the reaction temperature and extend the reflux time significantly (e.g., from 4 hours to 12-24 hours).[2]
-
-
Check for Side Reactions: Aldehydes and ketones can undergo self-condensation (aldol reactions) under strong basic conditions. This competes with the desired reaction with the isatinate.
-
Action: Add the carbonyl compound slowly and dropwise to the solution of the pre-formed isatinate. This maintains a low concentration of the carbonyl reactant, minimizing self-condensation.
-
Workflow: Troubleshooting Low Yield in Pfitzinger Synthesis
Caption: Troubleshooting workflow for low-yield Pfitzinger reactions.
Category: Side Reactions and Impurities
Q: My reaction mixture is turning into a dark, intractable tar, especially during acid-catalyzed cyclization. How can I prevent this?
A: Tar formation is a classic problem in quinoline synthesis, particularly in strongly acidic and high-temperature reactions like the Skraup or Doebner-von Miller. It arises from the polymerization of starting materials or intermediates.[11][13]
Preventative Measures:
-
Control Reaction Temperature: Exothermic reactions can quickly overheat, accelerating polymerization.
-
Action: Add reagents portion-wise and use an ice bath to maintain the recommended temperature. For example, in the Skraup synthesis, the mixture of glycerol, sulfuric acid, and aniline should be added slowly to the reaction vessel, ensuring the temperature does not exceed 140°C.[14]
-
-
Use a Milder Oxidizing Agent: In many classical syntheses, the oxidizing agent (e.g., nitrobenzene) can be overly aggressive.
-
Action: Consider using milder oxidants. In some cases, air can serve as the oxidant in the Doebner-Miller reaction.[9]
-
-
Purity of Reagents: As mentioned in the FAQ, oxidized anilines are a primary source of tar.
-
Action: Always use freshly distilled 2-chloroaniline.
-
Category: Purification Challenges
Q: My crude this compound precipitates as a fine powder that is difficult to purify by recrystallization. What is an effective purification strategy?
A: Quinoline carboxylic acids can be challenging to purify due to their high melting points and poor solubility in common organic solvents.
Purification Protocol:
-
Acid-Base Extraction: First, exploit the carboxylic acid functionality.
-
Step 1: Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane).
-
Step 2: Extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt. The neutral organic impurities will remain in the organic layer.
-
Step 3: Separate the aqueous layer, wash it with fresh organic solvent to remove any remaining impurities, and then carefully re-acidify it with cold 1M HCl until the product precipitates out.
-
Step 4: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove salts.
-
-
Recrystallization with a Base: If impurities persist, recrystallization can be improved by modifying the solvent system. A patented method for a similar compound involves recrystallization from a water-miscible lower alcohol (e.g., methanol, ethanol, or 1-methoxy-2-propanol) in the presence of a catalytic amount of base.[15]
-
Action: Suspend the crude acid in an alcohol like methanol. Add a very small amount of base (e.g., 0.1-1% by weight of NaOH) and heat to dissolve.[15] The base helps to break up aggregates and deprotonate the acid slightly, improving solubility. Upon slow cooling, the purified acid should crystallize out.
-
Table 1: Recommended Solvents for Recrystallization of Quinoline Carboxylic Acids
| Solvent System | Target Impurity Type | Rationale |
| Ethanol/Water | Polar impurities | The product is often less soluble in the mixed solvent upon cooling than highly polar byproducts. |
| Acetic Acid | Non-polar impurities | Acetic acid is a good solvent for these compounds; addition of water can induce crystallization. |
| DMF or DMSO | For highly insoluble compounds | Use as a last resort. Dissolve at high temperature and precipitate by adding a co-solvent like water. |
| Methanol + cat. Base | General impurities | The base improves solubility during heating, allowing for more effective crystallization upon cooling.[15] |
Category: Characterization
Q: My ¹H NMR spectrum shows broad signals for the quinoline protons, and the carboxylic acid proton is not visible. Is this normal?
A: Yes, this can be normal, especially if your NMR solvent is not completely dry or if the compound exists in a zwitterionic form.
Troubleshooting Characterization:
-
Carboxylic Acid Proton (COOH): This proton is acidic and readily exchanges with any trace water (D₂O) in the NMR solvent (like DMSO-d₆ or CDCl₃), causing the signal to broaden or disappear entirely.
-
Action: To confirm its presence, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The COOH signal should disappear completely, confirming the exchange.
-
-
Broad Aromatic Signals: Broadening of the aromatic protons can be due to several factors:
-
Aggregation: The molecules may be stacking or forming strong hydrogen bonds in solution at the NMR concentration, restricting rotation and broadening signals. Try acquiring the spectrum at a higher temperature (e.g., 50-80 °C) to break up these interactions.
-
Paramagnetic Impurities: Trace metal impurities can cause significant line broadening. If you suspect this, washing a solution of your compound with an aqueous solution of a chelating agent like EDTA may help.
-
Protonation State: In some cases, partial protonation of the quinoline nitrogen by the carboxylic acid proton can lead to complex equilibria and broad signals.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-8-chloroquinoline-4-carboxylic Acid via Pfitzinger Reaction (Representative)
This protocol is a representative example and should be adapted based on the specific carbonyl compound used.
Reaction Mechanism Overview
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Combes Quinoline Synthesis [drugfuture.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. 8-HYDROXYQUINOLINE-2-CARBONITRILE | 6759-78-0 [chemicalbook.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 14. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 15. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: A Scientist's Guide to Solubilizing 8-Chloroquinoline-2-carboxylic Acid
Introduction: The Quinoline Carboxylic Acid Solubility Challenge
8-Chloroquinoline-2-carboxylic acid and its structural analogs are of significant interest in medicinal chemistry and biological research, forming the backbone of various investigative compounds.[1][2] A primary and often underestimated hurdle in obtaining reliable and reproducible data in biological assays is the compound's inherently low aqueous solubility at physiological pH. This guide provides a systematic, chemically-driven approach to overcoming this challenge. We will move beyond simple "dissolve in DMSO" advice and delve into the physicochemical principles that govern solubility, empowering you to develop robust and stable formulations for your in vitro and in vivo experiments.
The core structure features a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature is the key to manipulating its solubility. The carboxylic acid moiety typically exhibits a pKa in the range of 3-5. At a pH below its pKa, the group is protonated (-COOH) and neutral, leading to lower aqueous solubility. Above the pKa, it deprotonates to the highly polar and much more soluble carboxylate salt (-COO⁻). Understanding and leveraging this pH-dependent ionization is fundamental to success.[3]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is designed as a decision-making workflow to address common solubility issues encountered in the lab.
Initial Assessment & Workflow
Before selecting a method, consider the final application. A strategy for a cell-free enzymatic assay may be incompatible with a live-cell-based experiment or an in vivo study. The following diagram outlines a logical progression for troubleshooting.
Caption: Decision workflow for solubilizing this compound.
Q1: My compound precipitated when diluting the DMSO stock into my aqueous buffer. What is happening and how do I fix it?
This is the most common failure mode, often called "crashing out." The compound is soluble in the organic stock solvent but becomes supersaturated and precipitates when the solvent composition shifts dramatically towards an aqueous environment.
The Underlying Chemistry: The solubility of this compound is critically dependent on its ionization state, which is controlled by the pH of the solution.
Caption: pH-dependent ionization of the carboxylic acid group.
Solution: Solubilization via pH Adjustment
By preparing a stock solution in a slightly basic aqueous medium, you convert the compound to its more soluble salt form before final dilution. This is often the most robust method for achieving a stable solution.
See Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment.
Q2: The required basic pH is incompatible with my experiment. What are my other options?
If modifying the pH is not feasible, several other formulation strategies can be employed. The choice depends heavily on whether the assay is cell-free or cell-based.
| Strategy | Mechanism | Best For | Key Considerations |
| Co-solvents | Maintaining a fraction of organic solvent (e.g., DMSO, Ethanol) in the final medium to keep the drug in solution.[4] | Cell-based and cell-free assays. | Final DMSO concentration should typically be <0.5% for cell-based assays to avoid toxicity. Always run a vehicle control. |
| Surfactants | Incorporating the compound into micelles. Common non-ionic surfactants include Tween® 20/80 or Triton™ X-100.[4][5] | Cell-free assays (e.g., enzyme kinetics). | Not suitable for cell-based assays , as concentrations needed for solubilization often exceed the critical micelle concentration (CMC) and will lyse cell membranes.[5] |
| Complexation | Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin (e.g., HP-β-CD, SBE-β-CD).[6][7] | Cell-based and in vivo studies. | Can alter the free concentration of the drug available for interaction. Requires careful characterization. |
| Lipid-Based Systems | Formulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[4][7] | In vivo oral dosing. | Primarily used to enhance oral bioavailability by improving solubilization in the GI tract.[4] |
Q3: My solution appears clear initially but becomes cloudy or shows precipitate after some time. What should I do?
This indicates that you have created a supersaturated, kinetically soluble solution that is not thermodynamically stable. Over time, the compound crashes out of solution.
Solutions:
-
Prepare Fresh: The simplest solution is to prepare working dilutions immediately before use from a stable, high-concentration stock.
-
Reduce Concentration: Your target concentration may exceed the thermodynamic solubility limit in the final assay buffer. Re-evaluate the required concentration.
-
Revisit Solubilization Method: A pH-adjusted stock is more likely to be thermodynamically stable than one relying solely on a small percentage of co-solvent.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended first-pass solvent for making a stock solution?
-
Q: Can I use heat or sonication to help dissolve the compound?
-
A: Yes, gentle warming (e.g., to 37-60°C) and sonication are common and effective techniques to increase the rate of dissolution, especially when preparing concentrated stocks in DMSO or during pH adjustment.[9] However, always check the compound's stability at elevated temperatures. After cooling to room temperature, ensure the compound remains in solution.
-
-
Q: What is the maximum concentration of DMSO I can tolerate in my cell culture experiment?
-
A: This is highly cell-line dependent and must be empirically determined. A general guideline is to keep the final concentration below 0.5% (v/v), with many sensitive assays requiring ≤0.1%. Always include a vehicle control (buffer with the same final DMSO concentration but without your compound) to account for any solvent-induced effects.
-
-
Q: How do I know if my final formulation is suitable for my assay?
-
A: A self-validating protocol is essential. After preparing your final working solution, perform these checks:
-
Visual Inspection: Look for any signs of precipitation, cloudiness, or color change, both immediately and after a period equivalent to your assay's duration.
-
pH Measurement: Ensure the final pH of your working solution is within the acceptable range for your biological system.
-
Vehicle Control: As mentioned, always run a parallel experiment with the vehicle alone to ensure it has no independent biological effect.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock via pH Adjustment
This protocol aims to create a stable sodium salt of this compound in an aqueous solution.
Materials:
-
This compound (MW: 207.61 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Purified water or desired buffer (e.g., PBS)
-
Calibrated pH meter
Procedure:
-
Weigh out 2.08 mg of the compound to prepare 1 mL of a 10 mM stock solution. Place it in a sterile microcentrifuge tube.
-
Add ~700 µL of purified water or buffer. The compound will likely not dissolve and will form a slurry.
-
While vortexing or stirring, add the 0.1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Pause after each addition and observe. Continue adding base until the solid completely dissolves and the solution becomes clear.
-
Use a calibrated pH meter to check the pH. If necessary, adjust to the desired pH (e.g., 7.4). Be aware that lowering the pH significantly may cause re-precipitation.
-
Bring the final volume to 1.0 mL with your buffer.
-
Sterile filter the final stock solution through a 0.22 µm syringe filter if it will be used in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Analytical Methods for 8-Chloroquinoline-2-carboxylic Acid Quantification
Welcome to the technical support center for the analytical quantification of 8-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental results. As your Senior Application Scientist, I have structured this guide to not only provide step-by-step instructions but also to explain the underlying scientific principles behind our methodological choices.
Introduction to this compound Analysis
This compound is a key heterocyclic building block in medicinal chemistry, often serving as a precursor or impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Accurate quantification is therefore critical for quality control, impurity profiling, and pharmacokinetic studies. Due to its acidic nature and specific chemical properties, analysts may encounter challenges such as poor peak shape, low sensitivity, and matrix effects. This guide will address these issues by providing robust analytical methods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of Method Validation
Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This ensures that our methods are not only accurate and precise but also robust and reliable for their intended purpose.[5] The validation of an analytical procedure is a documented process that demonstrates its suitability and reliability for a specific application.[6][7]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its reliability and wide applicability.[3] For this compound, a reversed-phase HPLC method is most suitable.
Experimental Protocol: HPLC-UV Assay
This protocol outlines a validated method for the quantification of this compound in a drug substance.
1. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the drug substance containing approximately 10 mg of this compound in 100 mL of a 50:50 mixture of acetonitrile and water. Use sonication if necessary to ensure complete dissolution.[8] Filter the solution through a 0.45 µm filter before injection.[9]
HPLC Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I observing peak tailing for my analyte?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[10] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[11] These silanol groups can be deprotonated at moderate pH values, leading to ionic interactions that cause the peak to tail.
-
Causality: The interaction with active silanol sites on the column packing material is a key contributor to peak tailing.[12]
-
Solution:
-
Lower the Mobile Phase pH: By adding an acid like phosphoric acid or trifluoroacetic acid (TFA) to the mobile phase, you can ensure the carboxylic acid group of your analyte is fully protonated.[11] This also suppresses the ionization of the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups, which can significantly improve peak shape for acidic and basic compounds.
-
Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[10] Try diluting your sample and reinjecting.
-
Question: My retention times are drifting. What could be the cause?
Answer: Retention time drift can be caused by several factors, including changes in the mobile phase composition, column temperature, or flow rate.
-
Causality: Inconsistent mobile phase preparation or inadequate column equilibration are frequent culprits.
-
Solution:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run.
-
Use a Buffered Mobile Phase: The pH of the mobile phase is critical for ionizable compounds. A buffer will resist small changes in pH, leading to more stable retention times.
-
Thermostat Your Column: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.
-
Check for Leaks: A leak in the system can cause the flow rate to fluctuate, leading to inconsistent retention times.
-
Question: I'm seeing extraneous peaks in my chromatogram. What should I do?
Answer: Extraneous peaks, often called "ghost peaks," can originate from the sample, the mobile phase, or carryover from previous injections.
-
Causality: Contamination in the mobile phase or sample solvent is a common source of ghost peaks.[4]
-
Solution:
-
Run a Blank Gradient: Inject your mobile phase without any sample to see if the peaks are still present. If they are, the contamination is likely in your mobile phase or HPLC system.
-
Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase.
-
Implement a Needle Wash: Use a strong solvent in your autosampler's needle wash to prevent carryover between injections.
-
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For highly sensitive and selective quantification, especially in complex matrices like plasma or for trace-level impurity analysis, LC-MS/MS is the method of choice.[10]
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the quantification of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
1. LC Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2. MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table Below |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 208.0 | 162.0 | 20 |
| This compound (Qualifier) | 208.0 | 127.0 | 35 |
Note: These MRM transitions are predicted based on the structure of this compound and may require optimization on your specific instrument.
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Inject into the LC-MS/MS system.
LC-MS/MS Troubleshooting Guide & FAQs
Question: I have a low signal or no signal for my analyte. What should I check?
Answer: Low sensitivity in LC-MS/MS can stem from issues with the LC separation, ion source, or mass analyzer.[12]
-
Causality: Inefficient ionization or ion suppression from matrix components are common causes of low signal.[11]
-
Solution:
-
Optimize Ion Source Parameters: Systematically adjust the capillary voltage, source temperatures, and gas flows to maximize the signal for your analyte.
-
Check for Ion Suppression: Infuse your analyte post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time indicates ion suppression. To mitigate this, improve your sample cleanup or adjust the chromatography to separate the analyte from the interfering components.
-
Confirm MRM Transitions: Ensure you are using the optimal precursor and product ions and that the collision energy is properly tuned.
-
Question: My results are not reproducible. What are the likely causes?
Answer: Poor reproducibility can be due to variability in sample preparation, injection volume, or instrument performance.[10]
-
Causality: Inconsistent sample extraction or carryover in the autosampler can lead to variable results.
-
Solution:
-
Use an Internal Standard: An internal standard that is chemically similar to your analyte can compensate for variations in sample preparation and injection volume.
-
Automate Sample Preparation: If possible, use automated liquid handlers to improve the precision of your sample preparation.
-
Optimize Autosampler Wash: Ensure the autosampler needle and injection port are thoroughly washed between samples to prevent carryover.
-
Workflow for LC-MS/MS Troubleshooting
Caption: A systematic approach to troubleshooting common LC-MS/MS issues.
Method Validation Summary
The following tables provide an example of the data that should be generated to validate the HPLC assay method in accordance with ICH Q2(R1) guidelines.[13]
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 901234 |
| 125 | 1125678 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) (n=3) | RSD (%) (n=3) |
| 80 | 99.5 | 0.8 |
| 100 | 100.2 | 0.5 |
| 120 | 100.8 | 0.7 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. veeprho.com [veeprho.com]
- 4. halocolumns.com [halocolumns.com]
- 5. pharmtech.com [pharmtech.com]
- 6. zefsci.com [zefsci.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromacademy.com [chromacademy.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: By-product Analysis in 8-Chloroquinoline-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 8-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this synthesis. Here, we delve into the causality behind by-product formation and provide actionable, field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of this compound.
Q1: My reaction mixture is turning into a dark, intractable tar, leading to low yields. What's the primary cause?
A1: Tar formation is a frequent issue, especially in acid-catalyzed quinoline syntheses like the Doebner-von Miller or Pfitzinger reactions.[1] The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[1] To mitigate this, consider optimizing the acid concentration, controlling the reaction temperature, or using a biphasic solvent system to sequester the polymerizable starting material.[1]
Q2: I'm observing a significant amount of starting material (e.g., 2-amino-3-chlorobenzoic acid) in my final product. What should I investigate?
A2: Unreacted starting material typically points to an incomplete reaction. Key factors to investigate include:
-
Reaction Time and Temperature: The cyclization step may require more prolonged heating or a higher temperature to proceed to completion.[2]
-
Catalyst Activity: The chosen acid or base catalyst might be inappropriate for your specific substrates or may have degraded.[2]
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction.
Q3: My final product is contaminated with a compound that has a similar mass but different retention time. What could it be?
A3: This could be an isomer, such as a regioisomer where the chlorine atom is at a different position on the quinoline ring. This can occur if the starting materials allow for multiple cyclization pathways. Careful selection of starting materials, like using a pre-chlorinated aniline, can prevent this. Another possibility is the presence of a dihydroquinoline intermediate that has not been fully oxidized.[1]
Q4: The reaction is extremely vigorous and difficult to control. How can I make it safer and more predictable?
A4: Highly exothermic reactions are a known hazard in some quinoline syntheses, particularly the Skraup reaction.[3][4] To moderate the reaction, you can:
-
Ensure slow, portion-wise addition of strong acids with efficient cooling.[3]
-
Maintain vigorous stirring to dissipate heat and prevent localized hotspots.[3]
Troubleshooting Guides
This section offers in-depth guides to identify and resolve specific by-product issues.
Guide 1: Unidentified Peak - Suspected Dihydroquinoline Intermediate
-
Symptom: HPLC or LC-MS analysis of the crude product shows a significant peak with a mass corresponding to [M+2H] of the desired this compound. This by-product is often less polar than the final product.
-
Potential Cause: The final step in many quinoline syntheses, such as the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][6] If the oxidizing agent is insufficient, inefficient, or if the reaction conditions do not favor complete oxidation, this dihydro-by-product can be isolated.[1]
-
Diagnostic Strategy:
-
Mass Spectrometry: Confirm the [M+2H] mass of the impurity.
-
NMR Spectroscopy: Look for aliphatic proton signals (typically in the 2-4 ppm range) corresponding to the dihydroquinoline ring, which would be absent in the fully aromatic product.
-
TLC Monitoring: Dihydroquinolines are generally less polar and will have a higher Rf value than their aromatic counterparts.
-
-
Corrective Actions & Prevention:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) to drive the reaction to completion.[1]
-
Optimize Reaction Conditions: Higher temperatures and longer reaction times can promote full aromatization.
-
Post-Reaction Oxidation: If dihydroquinoline is present in the isolated product, it can be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[1]
-
Guide 2: Formation of Polymeric/Tarry By-products
-
Symptom: The reaction mixture becomes a thick, dark, and difficult-to-stir tar, making product isolation challenging and significantly reducing the yield.[1]
-
Potential Cause: The strongly acidic conditions required for many quinoline syntheses can catalyze the self-polymerization of reactive starting materials, particularly α,β-unsaturated aldehydes or ketones.[1] This is one of the most common side reactions.[1]
-
Diagnostic Strategy:
-
Visual Observation: The formation of a dark, viscous, or solid mass is a clear indicator.
-
Solubility Test: The tarry material will likely have poor solubility in most common organic solvents.
-
NMR of Crude Mixture: A broad, unresolved baseline "hump" in the proton NMR spectrum is characteristic of polymeric material.
-
-
Corrective Actions & Prevention:
-
Control Temperature: Avoid excessive temperatures which can accelerate polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed.
-
Optimize Acid Concentration: While acid is necessary, overly harsh conditions can be detrimental. A screening of different Brønsted or Lewis acids may identify a catalyst that promotes the desired reaction without excessive tar formation.[1]
-
Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can reduce its self-polymerization.[1]
-
Guide 3: Decarboxylation of the Product
-
Symptom: The final product is contaminated with 8-chloroquinoline (the product without the -COOH group). This is often observed as a more non-polar spot on TLC and a corresponding mass in LC-MS.
-
Potential Cause: Quinoline-carboxylic acids can undergo decarboxylation, especially under harsh thermal or acidic/basic conditions during the reaction or workup. The carboxylic acid group at the 2-position can be particularly labile.
-
Diagnostic Strategy:
-
LC-MS Analysis: Identify a peak with a mass corresponding to the loss of CO₂ (44 Da) from the desired product.
-
Co-injection: Compare the retention time of the impurity with a commercial standard of 8-chloroquinoline if available.
-
NMR Spectroscopy: The absence of the carboxylic acid proton signal (typically >10 ppm) and the presence of a proton signal at the 2-position of the quinoline ring would confirm decarboxylation.
-
-
Corrective Actions & Prevention:
-
Milder Workup Conditions: Avoid excessively high temperatures during solvent removal or purification. If purification requires heating, use reduced pressure to lower the boiling point. Avoid strong acids or bases during the workup if possible.
-
Purification Method: Consider purification methods that do not involve high heat, such as recrystallization at lower temperatures or column chromatography.
-
Reaction Temperature: If decarboxylation is occurring during the synthesis, attempt to lower the reaction temperature.
-
Visualizing the Troubleshooting Process
Caption: A logic diagram for troubleshooting by-product formation.
Analytical Protocols
A robust analytical method is crucial for identifying and quantifying by-products.
Protocol 1: Standard HPLC-UV Method for Reaction Monitoring
This protocol provides a general starting point for analyzing the reaction mixture for this compound and related impurities.
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30 °C[7] |
| Detection | UV at 289 nm[7] |
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure it is homogeneous.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
-
Visualizing the Analytical Workflow
Caption: Workflow for HPLC analysis of reaction samples.
References
Technical Support Center: Scaling Up the Production of 8-Chloroquinoline-2-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 8-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during laboratory and pilot-scale production. Our focus is on providing actionable, field-tested insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthesis.
Section 1: Synthesis Overview & Core Mechanism
The most robust and widely utilized method for synthesizing substituted quinoline-4-carboxylic acids, including our target molecule, is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[3] For the synthesis of this compound, the logical starting materials are 5-Chloroisatin and a compound providing a two-carbon α-methylene carbonyl unit, such as pyruvic acid or an equivalent.
The reaction proceeds via a well-understood mechanism:
-
Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond in 5-Chloroisatin by a strong base (e.g., KOH), opening the five-membered ring to form a keto-acid intermediate, a potassium 2-amino-5-chlorophenylglyoxylate.[3][4]
-
Condensation & Imine Formation: The aniline moiety of this intermediate condenses with the carbonyl group of pyruvic acid to form an imine (Schiff base).[3]
-
Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic this compound product.[3][4]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is significantly lower than expected (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in the Pfitzinger reaction are a frequent problem and can typically be traced back to one of three areas: incomplete reaction, product degradation, or competing side reactions.[5]
-
Cause A: Incomplete Isatin Ring Opening. The initial hydrolysis of 5-Chloroisatin is critical. If the isatin is not fully converted to the soluble isatinate salt before the carbonyl compound is added, it will remain as an unreactive solid.
-
Cause B: Sub-optimal Reactant Stoichiometry. An insufficient amount of the carbonyl component can lead to unreacted isatinate, which can be difficult to remove during purification.
-
Solution: Use a modest excess (e.g., 1.2 to 2.0 molar equivalents) of the carbonyl compound (e.g., pyruvic acid) to drive the reaction to completion.[5] This helps ensure the more valuable substituted isatin is fully consumed.
-
-
Cause C: Incorrect Temperature or Reaction Time. The reaction requires thermal energy, but excessive heat can promote polymerization and degradation. Insufficient time will result in an incomplete reaction.
-
Solution: Maintain the reaction at a gentle reflux (typically 80-100°C, depending on the solvent).[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material spot persists after 12-24 hours, the reaction may have stalled due to other issues.
-
Question 2: My reaction produced a thick, dark, intractable tar instead of a precipitable product. What happened?
Answer: Tar formation is the most common failure mode in this synthesis, especially during scale-up. It is almost always caused by the self-condensation of the carbonyl compound or polymerization of reactive intermediates under the strongly basic conditions.[5][8]
-
Cause A: Simultaneous Mixing of Reactants. Adding all reactants to the flask at once creates high local concentrations of the carbonyl compound in a hot, basic environment, which is a perfect recipe for polymerization.
-
Solution: Employ a gradual addition strategy. First, prepare the isatinate solution as described above. Heat this solution to the target reaction temperature, and then add the carbonyl compound dropwise over a period of 30-60 minutes.[8] This keeps the instantaneous concentration of the carbonyl reactant low, favoring the desired reaction pathway over self-condensation.
-
-
Cause B: Excessively Harsh Basic Conditions. While a strong base is necessary, too high a concentration can accelerate side reactions.
-
Solution: Start with a 30-40% (w/v) aqueous solution of KOH or NaOH. If tarring persists, you can experiment with slightly lower concentrations, though this may require longer reaction times.
-
Question 3: I managed to get a solid product, but it's very impure and difficult to clean. What is the standard purification protocol?
Answer: Purification of quinoline-4-carboxylic acids relies on the acidic nature of the product. The general strategy is to separate it from neutral organic impurities (like unreacted carbonyl compound or side-products) by exploiting its solubility as a salt in a basic aqueous solution.
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with water. This dissolves the potassium salt of your product.
-
Remove Neutral Impurities: Transfer the aqueous solution to a separatory funnel and perform an extraction with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[5] Any unreacted carbonyl compound and non-acidic byproducts will move into the organic layer. Discard the organic layer.
-
Precipitate the Product: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution with a strong acid like 1M HCl while stirring vigorously.[5] The this compound is insoluble in acidic water and will precipitate out as a solid. Monitor the pH to ensure complete precipitation (typically around pH 2-4).
-
Isolate and Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Recrystallize: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or 1-methoxy-2-propanol.[5][9]
Section 3: Scale-Up & Safety FAQs
Q: What are the most critical parameters to control when scaling this reaction from a 1L flask to a 50L reactor?
A: The primary challenges in scaling up the Pfitzinger reaction are thermal management and mass transfer .
-
Thermal Management: The initial dissolution of KOH and the reaction itself can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reactor with a cooling jacket and a temperature probe is mandatory. You must control the temperature during the dropwise addition of the carbonyl compound to prevent a thermal runaway that would lead to massive tar formation.
-
Mass Transfer (Mixing): Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots." In a large reactor, ensure the impeller is appropriately sized and positioned to mix the entire volume effectively, especially if solids are present initially.
-
Reagent Addition: Dropwise addition via an addition funnel is not practical at scale. Use a calibrated pump for controlled, subsurface addition of the carbonyl compound to improve dispersion and minimize splashing.
Q: Are there any specific safety hazards I should be aware of?
A: Yes. All personnel must review the Safety Data Sheet (SDS) for every chemical used. Key hazards include:
-
Corrosive Base: Concentrated potassium hydroxide (KOH) or sodium hydroxide (NaOH) solutions are highly corrosive and can cause severe skin and eye burns. Always wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves.
-
Chlorinated Organics: The starting material (5-Chloroisatin) and the final product are chlorinated aromatic compounds. Handle them in a well-ventilated area or a fume hood to avoid inhaling dust.[10]
-
Reaction Exotherm: As mentioned, the reaction can generate significant heat. Never add all reagents at once at a large scale. Always have a cooling plan in place.
Section 4: Experimental Protocol & Data
Lab-Scale Synthesis of this compound
This protocol is a representative procedure for a laboratory setting.
-
Base Preparation: In a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, prepare a 33% (w/v) KOH solution by carefully dissolving 100 g of KOH pellets in 300 mL of deionized water. Caution: This is highly exothermic; cool the flask in an ice bath during dissolution.
-
Isatinate Formation: To the stirred KOH solution, add 50 g of 5-Chloroisatin. The mixture will turn a deep color. Heat the mixture to 60-70°C and stir for 45-60 minutes, or until the solids have dissolved and the color has lightened to a clear, straw-colored solution.
-
Carbonyl Addition: Increase the temperature to achieve a gentle reflux (~100°C). Slowly add 1.3 equivalents of pyruvic acid dropwise via an addition funnel over 60 minutes.
-
Reaction: Maintain the reaction at reflux for 12 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with 500 mL of water.
-
Wash the aqueous solution twice with 200 mL portions of diethyl ether to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize from an ethanol/water mixture to obtain pure this compound.
-
Table 1: Representative Reaction Parameters
The following data is illustrative and should be optimized for your specific equipment and scale.
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Rationale for Change |
| Reactant | 5-Chloroisatin (50 g) | 5-Chloroisatin (5 kg) | 100x Scale-Up |
| Base | 33% aq. KOH (300 mL) | 33% aq. KOH (30 L) | Maintain concentration |
| Carbonyl | Pyruvic Acid (1.3 eq) | Pyruvic Acid (1.2 eq) | Reduced excess to minimize cost/waste at scale |
| Addition Method | Dropwise via Funnel | Subsurface via Pump | Control and safety |
| Addition Time | 60 minutes | 2-3 hours | Better heat management |
| Reaction Temp. | 100°C (Reflux) | 95-100°C | Tighter temperature control with reactor jacket |
| Expected Yield | 70-80% | 65-75% | Yields often slightly decrease on initial scale-up |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
Degradation pathways of 8-Chloroquinoline-2-carboxylic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloroquinoline-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental degradation of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes data from studies on structurally related quinolines, halogenated aromatics, and advanced oxidation processes to provide scientifically grounded and actionable advice.
I. Understanding the Degradation of this compound: An Overview
This compound is a halogenated N-heterocyclic aromatic compound. Its degradation is of interest in environmental remediation, drug metabolism studies, and process chemistry. The stability of the quinoline ring, coupled with the presence of a chlorine substituent and a carboxylic acid group, makes its degradation pathways complex and dependent on the experimental conditions employed. This guide will explore potential degradation routes under various experimental setups and address common challenges you may encounter.
II. Proposed Degradation Pathways
Based on the degradation of similar compounds, we can propose several likely degradation pathways for this compound. These pathways are primarily initiated by oxidative attack on the quinoline ring system.
A. Advanced Oxidation Processes (AOPs) / Photocatalysis
Advanced oxidation processes, such as photocatalysis (e.g., with TiO₂), Fenton, and photo-Fenton reactions, generate highly reactive hydroxyl radicals (•OH) that can initiate degradation.[1][2] The degradation of the related compound chloroquine suggests that initial attack can involve dechlorination and hydroxylation.[3][4]
A plausible pathway involves:
-
Hydroxylation: The hydroxyl radical attacks the electron-rich regions of the quinoline ring, leading to the formation of hydroxylated intermediates.
-
Dechlorination-Hydroxylation: The chlorine atom at the 8-position can be substituted by a hydroxyl group.[3][4]
-
Decarboxylation: The carboxylic acid group can be lost as CO₂.
-
Ring Opening: Subsequent attack by hydroxyl radicals can lead to the cleavage of either the pyridine or benzene ring of the quinoline structure.
Caption: Proposed AOP/Photocatalytic Degradation Pathway.
B. Ozonolysis
Ozonolysis is known to cleave unsaturated carbon-carbon bonds.[5] Studies on quinoline and its derivatives show that ozone primarily attacks the benzene ring of the quinoline nucleus, leading to ring opening.[6][7][8]
The likely ozonolysis pathway for this compound would involve:
-
Attack on the Benzene Ring: Ozone attacks the 5,6 and 7,8-positions of the quinoline ring.[7][8]
-
Formation of Ozonides: Unstable ozonide intermediates are formed.
-
Ring Cleavage: The benzene ring is cleaved, leading to the formation of pyridine dicarboxylic acid derivatives. For example, ozonolysis of quinoline can yield pyridine-2,3-dicarboxylic acid.[9]
Caption: Proposed Ozonolysis Degradation Pathway.
C. Microbial Degradation
Microbial degradation of halogenated aromatic compounds is a key process in bioremediation.[10][11][12] The degradation typically involves initial enzymatic modifications followed by ring cleavage.[13][14] For this compound, a plausible microbial pathway would be:
-
Initial Hydroxylation: Microorganisms often initiate the degradation of quinolines by hydroxylating the ring, commonly at the 2-position, to form a quinolinone.[15][16]
-
Dehalogenation: The removal of the chlorine atom is a critical step and can occur through hydrolytic, reductive, or oxygenolytic mechanisms.[10][13]
-
Ring Cleavage: Following hydroxylation and dehalogenation, dioxygenase enzymes can cleave the aromatic rings.
-
Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways.
Caption: Proposed Microbial Degradation Pathway.
III. Troubleshooting Guides and FAQs
This section is designed to help you navigate common experimental challenges.
A. Analytical and Purification Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Poor or no retention in reversed-phase HPLC | The compound is highly polar and has a strong affinity for the polar mobile phase.[17] | 1. Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component.[17] 2. Use a More Polar Stationary Phase: Consider phenyl-hexyl or embedded polar group (EPG) columns.[17] 3. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is suitable for very polar compounds.[17] |
| Significant peak tailing in HPLC | 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic nitrogen of the quinoline.[17] 2. Column Overload: Injecting too much sample. | 1. Adjust Mobile Phase pH: Lowering the pH can protonate the quinoline nitrogen, reducing interactions with silanols. 2. Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) in the mobile phase.[17] 3. Use a Base-Deactivated Column: Modern columns are often end-capped to minimize silanol activity. 4. Reduce Sample Concentration/Volume: Inject a smaller amount of your sample. |
| Difficulty identifying degradation products by LC-MS | 1. Complex Fragmentation: Quinoline derivatives can produce a wide range of fragments.[18][19][20] 2. Isomeric Products: Different degradation pathways can lead to isomers with the same mass-to-charge ratio. | 1. Use High-Resolution Mass Spectrometry (HRMS): This provides accurate mass measurements to determine elemental composition.[4] 2. Perform Tandem MS (MS/MS): Fragmenting the parent ion can provide structural information. Compare fragmentation patterns to known standards or theoretical fragmentation.[20] 3. Isotope Labeling: If possible, use isotopically labeled starting material to track the atoms through the degradation pathway. |
| Compound appears to be an oil and won't crystallize for characterization | The compound may be impure or have a low melting point. | 1. Solvent Screening: Try different solvent systems to induce crystallization.[21] 2. Salt Formation: As quinolines are basic, forming a salt (e.g., hydrochloride or picrate) can often lead to a crystalline solid.[21] |
B. Experimental Degradation Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Slow or no degradation in photocatalysis experiments | 1. Catalyst Deactivation: The surface of the photocatalyst (e.g., TiO₂) can be fouled by intermediates. 2. Incorrect pH: The pH of the solution can affect the surface charge of the catalyst and the speciation of the target compound.[22] 3. Insufficient Light Source: The light source may not have the appropriate wavelength or intensity to activate the catalyst. | 1. Optimize Catalyst Loading: Too much catalyst can lead to light scattering and reduce efficiency.[22] 2. Adjust pH: Experiment with different pH values to find the optimum for your system. 3. Ensure Proper Mixing: Maintain good suspension of the catalyst particles. 4. Check Light Source: Verify the output and wavelength of your lamp. |
| Inconsistent results in microbial degradation studies | 1. Inoculum Variability: The age, density, and health of the microbial culture can vary. 2. Toxicity: The parent compound or its degradation products may be toxic to the microorganisms. 3. Acclimation Period: The microbial consortium may require time to adapt to the compound as a substrate. | 1. Standardize Inoculum: Use a consistent method for preparing and inoculating your cultures. 2. Toxicity Assay: Perform a toxicity test to determine the inhibitory concentration of the compound. 3. Gradual Acclimation: Gradually increase the concentration of the compound to allow the microbes to adapt. 4. Provide a Co-substrate: If the compound cannot serve as the sole carbon source, provide an additional, easily metabolizable substrate. |
| Low efficiency in Fenton/Photo-Fenton reactions | 1. Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5.[1] 2. Suboptimal H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to the iron catalyst is crucial for efficient hydroxyl radical generation.[23][24] 3. Radical Scavenging: Other components in the matrix (e.g., carbonate ions) can scavenge hydroxyl radicals.[2] | 1. Adjust and Maintain pH: Buffer the solution to the optimal pH range. 2. Optimize Reagent Ratios: Experimentally determine the best H₂O₂ to Fe²⁺ ratio for your system.[23] 3. Consider Matrix Effects: If working with a complex matrix, be aware of potential radical scavengers. |
IV. Experimental Protocols
A. General Protocol for a Photocatalytic Degradation Experiment
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., 0.1 g/L of ZnO or TiO₂) in deionized water.[22]
-
Adsorption-Desorption Equilibrium: Add the this compound stock solution to the catalyst suspension. Stir the mixture in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a Xe lamp or solar simulator).[22][25] Maintain constant temperature and stirring throughout the experiment.
-
Control Experiments: Run a control without the photocatalyst (to assess direct photolysis) and a control in the dark with the catalyst (to assess adsorption).
-
Sampling and Analysis: At regular intervals, withdraw aliquots of the suspension. Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles. Analyze the filtrate by HPLC to determine the concentration of the parent compound and the formation of degradation products.
B. General Protocol for a Microbial Degradation Experiment
-
Culture Preparation: Grow a suitable microbial culture (either a pure strain or an enriched consortium) in an appropriate growth medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Inoculation: Inoculate a mineral salts medium (MSM) containing a known concentration of this compound with the prepared microbial culture.
-
Control Experiments: Set up a sterile control (medium with the compound but no inoculum) to check for abiotic degradation and a biotic control (medium with inoculum but without the compound) to monitor the health of the culture.
-
Incubation: Incubate the cultures under optimal conditions (e.g., 30°C, 150 rpm).
-
Sampling and Analysis: Withdraw aliquots at regular time intervals. Centrifuge or filter the samples to remove microbial cells. Analyze the supernatant for the concentration of the parent compound and its metabolites using HPLC or LC-MS.
V. References
-
BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
-
ACS Publications. (2024). Photocatalytic Degradation of Antiviral Drugs Chloroquine Phosphate and Lamivudine by Bi2O3–TiO2/PAC under a Xe Lamp: Insights into Reactive Oxygen Species' Action and Toxicity Reduction. ACS ES&T Water.
-
Royal Society of Chemistry. (n.d.). Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor. Reaction Chemistry & Engineering.
-
ResearchGate. (2025). Quantitative investigation of the ozonisation of quinoline, isoquinoline and some of their homologues.
-
Sciencemadness.org. (n.d.). Ozonolysis of Quinolines.
-
American Chemical Society. (2024). Photocatalytic Degradation of Antiviral Drugs Chloroquine Phosphate and Lamivudine by Bi2O3−TiO2/PAC.
-
National Institutes of Health. (2023). Solar Photocatalysis for the Decontamination Of Water from Emerging Pharmaceutical Pollutant Chloroquine Using Nano ZnO as the Catalyst. PMC.
-
ResearchGate. (n.d.). MSE identification of quinine quinoline core metabolites.
-
National Institutes of Health. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. PMC - PubMed Central.
-
MalariaWorld. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight.
-
ResearchGate. (2025). The ozonolysis of quinoline, 6,7‐dimethylquinoline, 5,8‐dimethylquinoline, and 2,3‐dimethylquinoline in connection with the reactivity of the bonds in the ring system.
-
PubChem. (n.d.). 8-Hydroxyquinoline.
-
PubMed. (n.d.). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(8).
-
PubMed. (2004). Kinetics of quinoline degradation by O3/UV in aqueous phase.
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
-
PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds.
-
ResearchGate. (2025). [The relative importance of different oxidants in the degradation process of quinoline using O3/UV].
-
BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
-
MDPI. (n.d.). Efficiency of Hydrogen Peroxide and Fenton Reagent for Polycyclic Aromatic Hydrocarbon Degradation in Contaminated Soil: Insights from Experimental and Predictive Modeling.
-
ResearchGate. (2023). Degradation of nitroaromatics with the Fenton reagent.
-
ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
-
ResearchGate. (2025). Degradation of nitroaromatics with the Fenton reagent | Request PDF.
-
BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
-
Mahidol University. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
-
National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central.
-
ResearchGate. (2025). Microbial degradation of quinoline and methylquinolines.
-
ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
-
PubMed. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS.
-
PubMed. (n.d.). Biodegradation characteristics of quinoline by Pseudomonas putida.
-
PubMed. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
-
Restek. (n.d.). HPLC Troubleshooting Guide.
-
MDPI. (n.d.). Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review.
-
Wikipedia. (n.d.). Ozonolysis.
-
ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
-
Scilit. (n.d.). DEGRADATION OF QUINOLINE BY WET OXIDATION— KINETIC ASPECTS AND REACTION MECHANISMS.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
-
PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
-
ResearchGate. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
-
ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
-
PubMed. (2005). Fenton degradation of organic compounds promoted by dyes under visible irradiation.
-
PubChem. (n.d.). 8-Chloroquinoline.
-
ResearchGate. (2025). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
-
AERU - University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
References
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- 4. malariaworld.org [malariaworld.org]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
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- 16. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
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- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. benchchem.com [benchchem.com]
- 22. Solar Photocatalysis for the Decontamination Of Water from Emerging Pharmaceutical Pollutant Chloroquine Using Nano ZnO as the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kirj.ee [kirj.ee]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 8-Chloroquinoline-2-carboxylic Acid: Unveiling its Potential in Medicinal Chemistry
In the vast and ever-evolving landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged heterocyclic system that has given rise to a multitude of therapeutic agents.[1] Its inherent biological activity, coupled with the versatility for chemical modification, has made it a focal point for drug discovery efforts targeting a wide array of diseases, from infectious agents to cancer.[2][3] This guide delves into a comparative analysis of a specific, yet promising derivative, 8-Chloroquinoline-2-carboxylic acid, juxtaposing its physicochemical and biological attributes with those of other key quinoline analogues. Through a synthesis of experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and inspire future investigations in this compelling chemical space.
The Quinoline Nucleus: A Scaffold of Therapeutic Significance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is not merely a synthetic curiosity but a recurring motif in nature and medicine. From the potent antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, the therapeutic legacy of quinoline derivatives is undeniable.[4] Their biological prowess stems from the unique electronic properties of the bicyclic aromatic system and the ability of the nitrogen atom to engage in crucial hydrogen bonding interactions.[5] Furthermore, the quinoline scaffold provides a rigid framework upon which various functional groups can be strategically placed to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2]
This guide will focus on quinoline-2-carboxylic acids, a subclass that has garnered significant interest for its diverse biological activities. The presence of the carboxylic acid moiety at the 2-position is particularly noteworthy, as it can act as a key pharmacophore, participating in vital interactions with biological targets such as enzymes and receptors.[5]
Physicochemical Properties: A Comparative Overview
The biological fate and efficacy of a drug candidate are intrinsically linked to its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of these properties for this compound and its analogues provides a foundational understanding of their potential as drug-like molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa |
| This compound | C₁₀H₆ClNO₂ | 207.61 | 2.3 | ~4-5 (estimated) |
| Quinoline-2-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.5 | 4.9 |
| 8-Hydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 1.2 | ~4, ~9.8 (acidic, phenolic) |
| 5-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | 2.8 | Data not readily available |
| 2-Chloroquinoline-8-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Data not readily available | Data not readily available |
The introduction of a chlorine atom at the 8-position in this compound significantly increases its molecular weight and calculated lipophilicity compared to the parent quinoline-2-carboxylic acid. This enhanced lipophilicity may influence its ability to cross cellular membranes, potentially impacting its bioavailability and target engagement.
Biological Activities: A Multifaceted Profile
Quinoline derivatives are renowned for their broad spectrum of biological activities. This section will explore the comparative performance of this compound and its analogues in key therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity
The quest for novel anticancer agents has led to the extensive exploration of quinoline derivatives, which have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6]
While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, studies on related halogenated quinolines and quinoline-2-carboxylic acid derivatives provide valuable insights. For instance, a study on quinoline-related carboxylic acid derivatives demonstrated that quinoline-2-carboxylic acid itself possesses significant growth inhibition capacities against the mammary MCF7 and cervical HELA cancer cell lines.[2] Another study on 8-hydroxyquinoline platinum(II) derivatives, which incorporate a modified quinoline scaffold, reported potent anticancer activity against Lu-1 and Hep-G2 cell lines with IC₅₀ values of 0.8 and 0.4 µM, respectively, highlighting the potential of this core structure.[7]
The presence of a halogen, such as chlorine, can significantly influence the anticancer activity of a molecule. Halogenation can alter the electronic properties of the quinoline ring, enhance lipophilicity, and facilitate interactions with biological targets. Further investigation into the specific cytotoxic profile of this compound is warranted to fully elucidate its potential as an anticancer agent.
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of key inflammatory pathways.[8][9]
A study evaluating various quinoline carboxylic acids found that they exerted appreciable anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 mouse macrophages.[2] While specific IC₅₀ values for this compound were not provided in this particular study, the general activity of the quinoline carboxylic acid scaffold suggests its potential in this area. The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[8]
This protocol describes a common method for quantifying the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite to form a pink-colored azo compound, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collection of Supernatant: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents. Quinoline derivatives have a long history in this field, with the fluoroquinolones being a prominent example.[4]
This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Structure-Activity Relationship (SAR) Insights
The comparative data, though not always from direct head-to-head studies, allows for the deduction of preliminary structure-activity relationships (SAR).
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is a crucial feature, likely involved in hydrogen bonding or salt bridge interactions with biological targets.[5] Its presence is often essential for potent biological activity.
-
Halogenation: The introduction of a chlorine atom, as in this compound, generally increases lipophilicity. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency. The position of the halogen is also critical, with different isomers exhibiting varied activities.
-
Other Substitutions: The addition of other functional groups to the quinoline ring, such as hydroxyl groups, can significantly alter the biological activity profile. For example, 8-hydroxyquinoline derivatives are known for their metal-chelating properties, which can contribute to their antimicrobial and anticancer effects.
Conclusion and Future Directions
This compound emerges as a compelling molecule for further investigation within the rich field of quinoline-based drug discovery. Its structural features, particularly the combination of the quinoline-2-carboxylic acid scaffold and halogenation at the 8-position, suggest a high potential for diverse and potent biological activities.
While this guide has synthesized available data to provide a comparative overview, it also highlights the need for more direct, head-to-head comparative studies. Future research should focus on:
-
Systematic Biological Screening: Evaluating this compound and a focused library of its analogues in standardized anticancer, anti-inflammatory, and antimicrobial assays to generate robust, comparable data.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.
-
Pharmacokinetic Profiling: Determining the ADME properties of this compound to assess its drug-like potential.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Chloroquinoline-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities. Within this broad class, 8-chloroquinoline-2-carboxylic acid and its derivatives have emerged as a promising area of investigation for the development of novel therapeutic agents. The presence of the chlorine atom at the 8-position, combined with the carboxylic acid moiety at the 2-position, provides a unique electronic and steric profile that can be fine-tuned to achieve desired pharmacological effects. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to illuminate their potential in anticancer, anti-inflammatory, and enzyme inhibitory applications.
The Strategic Importance of the this compound Scaffold
The this compound scaffold serves as a versatile template for drug design. The chlorine atom at the 8-position is an electron-withdrawing group that can influence the pKa of the quinoline nitrogen and the overall electronic distribution of the ring system. This can impact the compound's ability to interact with biological targets and its pharmacokinetic properties. The carboxylic acid at the 2-position is a key functional group that can participate in hydrogen bonding and salt bridge formation with amino acid residues in enzyme active sites or receptors. Furthermore, this carboxylic acid moiety can be readily converted into esters or amides, providing a convenient handle for generating a library of analogs with diverse physicochemical properties and biological activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring and modifications of the carboxylic acid group.
Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents, and the 8-chloroquinoline scaffold is no exception.[1] The anticancer activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerases, or modulate the activity of protein kinases involved in cancer cell signaling.[2]
A review of quinoline and quinolone carboxamides has highlighted that the introduction of a carboxamide linkage at various positions can enhance anticancer potency.[2] For 8-chloroquinoline-2-carboxamides, the nature of the amine coupled to the carboxylic acid is a critical determinant of activity. Aromatic and heteroaromatic amines are often employed to explore interactions with specific pockets in the target protein. While direct SAR studies on a series of 8-chloroquinoline-2-carboxamides are limited in the literature, studies on related 8-hydroxyquinoline derivatives provide valuable insights. For instance, in a series of 8-hydroxyquinoline-2-carboxanilides, the antiviral activity was found to increase with the electron-withdrawing properties of substituents on the anilide ring.[3] This suggests that for 8-chloro analogs, substituents on the amide portion that modulate electronic properties could significantly impact anticancer efficacy.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives have shown significant anti-inflammatory potential by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[4] The NF-κB pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
While specific data on the anti-inflammatory activity of this compound analogs is sparse, studies on related quinoline carboxylic acids have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.[5] The carboxylic acid moiety is often crucial for this activity, as it can mimic the carboxylic acid of arachidonic acid, the natural substrate for COX. The 8-chloro substituent could potentially enhance the binding to the active site of COX or other inflammatory targets through halogen bonding or by altering the overall lipophilicity of the molecule.
Enzyme Inhibition: A Case Study on Carbonic Anhydrases
A significant body of research on 8-substituted quinoline-2-carboxamides has focused on their activity as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.
A study on a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated potent inhibition of several human CA isoforms (hCA I, hCA II, hCA IV).[6] The data from this study provides a clear example of the SAR for this class of compounds.
Table 1: Carbonic Anhydrase Inhibitory Activity of 8-Substituted Quinoline-2-carboxamide Analogs [6]
| Compound | R (at 8-position) | hCA I KI (nM) | hCA II KI (nM) | hCA IV KI (nM) |
| 5a | 4-nitrobenzyl | 125.6 | 88.4 | 1284 |
| 5b | 2-bromobenzyl | 102.8 | 85.7 | 1029 |
| 5c | 3,4-dichlorobenzyl | 98.3 | 75.2 | 983 |
| 5d | 4-(trifluoromethyl)benzyl | 110.4 | 92.1 | 1156 |
| 5e | 2-propynyl | 245.7 | 156.3 | 2431 |
| 5f | 2-propenyl | 210.2 | 134.5 | 2189 |
| 5g | Ethyl | 189.4 | 112.7 | 1874 |
| 5h | Methyl | 61.9 | 33.0 | 657.2 |
From this data, several SAR trends can be deduced:
-
Small Alkyl Substituents are Favorable: The compound with a methyl group at the 8-position (5h ) exhibited the most potent inhibition against all three CA isoforms, with a KI of 33.0 nM against hCA II.[6]
-
Bulky Benzyl Groups Decrease Potency: While the benzyl-substituted analogs still showed nanomolar inhibition, they were generally less potent than the methyl-substituted analog.
-
Electronic Effects of Benzyl Substituents: Among the benzyl derivatives, there isn't a clear linear relationship between electron-donating/withdrawing groups and activity, suggesting that steric factors may also play a significant role in binding to the enzyme's active site.
While this study focused on an 8-hydroxy scaffold that was further alkylated, it provides a strong rationale for investigating 8-chloro-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as potential CA inhibitors. The 8-chloro substituent would offer a different electronic and steric profile compared to the alkoxy groups in the cited study, potentially leading to altered potency and selectivity.
Molecular Targets and Signaling Pathways
The diverse biological activities of this compound analogs stem from their interaction with various molecular targets and modulation of key signaling pathways.
Diagram 1: Potential Signaling Pathways Targeted by this compound Analogs
Caption: Potential molecular targets and signaling pathways modulated by this compound analogs.
As depicted, these compounds may exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), leading to cell cycle arrest and reduced proliferation.[7] They may also inhibit topoisomerases, enzymes essential for DNA replication, thereby inducing apoptosis.[2] Their anti-inflammatory properties are likely mediated through the inhibition of the NF-κB pathway, a central regulator of inflammation, and potentially through the direct inhibition of COX enzymes.[4][5]
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key assays are provided below.
Synthesis of 8-Chloroquinoline-2-Carboxamides
The synthesis of 8-chloroquinoline-2-carboxamides typically involves a multi-step process.
Diagram 2: General Synthetic Workflow for 8-Chloroquinoline-2-Carboxamides
Caption: A generalized workflow for the synthesis of 8-chloroquinoline-2-carboxamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: The excess activating agent and solvent are removed under reduced pressure to yield the crude 8-chloroquinoline-2-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added at 0 °C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 8-chloroquinoline-2-carboxamide analog.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific protein kinase.
Diagram 3: Workflow for an In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., an 8-chloroquinoline-2-carboxamide analog) in DMSO. Prepare serial dilutions of the compound in assay buffer. Prepare solutions of the recombinant kinase (e.g., EGFR), the substrate (e.g., a synthetic peptide), and ATP in assay buffer.
-
Assay Plate Preparation: Add the kinase and the test compound at various concentrations to the wells of a microplate. Include control wells with DMSO (vehicle control) and a known inhibitor (positive control).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis: Quantify the signal from each well. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., an this compound analog) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The available data, particularly from studies on related 8-substituted quinolines, underscores the importance of systematic structural modifications to optimize potency and selectivity. The derivatization of the 2-carboxylic acid moiety into amides and esters provides a powerful strategy for generating chemical diversity and fine-tuning the pharmacological profile of these compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a focused library of this compound analogs with diverse substituents on the amide or ester portion to establish clear SAR for anticancer and anti-inflammatory activities.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs to understand their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising compounds to in vivo models of disease to evaluate their therapeutic efficacy, safety, and pharmacokinetic properties.
By leveraging the insights from existing research and employing rational drug design principles, the this compound scaffold holds significant promise for the development of the next generation of targeted therapies.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Benchmarking 8-Hydroxyquinoline Derivatives Against Clinically Advanced Agents
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth, objective comparison of a promising class of investigational enzyme inhibitors, 8-hydroxyquinoline derivatives, against established, clinically advanced inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to validate these compounds.
The Central Role of HIF Prolyl Hydroxylases in Cellular Oxygen Sensing
Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that orchestrate the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a family of 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination and subsequent proteasomal degradation of HIF-α, effectively keeping the hypoxic response switched off.[2]
When oxygen levels are low, PHD activity is diminished due to the lack of its co-substrate, O₂. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation upregulates a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and iron metabolism.[4] Pharmacological inhibition of PHDs mimics a hypoxic state, making them a compelling therapeutic target for conditions such as anemia associated with chronic kidney disease.[1]
Below is a diagram illustrating the HIF signaling pathway and the critical role of PHD enzymes.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of 8-Chloroquinoline-2-carboxylic Acid's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 8-Chloroquinoline-2-carboxylic acid as a potential therapeutic agent. Drawing upon established principles of preclinical drug development, we present a comparative analysis against a standard-of-care chemotherapy, outlining the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its efficacy and safety profile.
Introduction: The Therapeutic Promise of Quinoline Scaffolds
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The inherent bioactivity of the quinoline scaffold makes its derivatives, such as this compound, promising candidates for novel drug discovery programs. Preliminary in vitro studies have suggested that certain quinoline-2-carboxylic acid derivatives possess cytotoxic effects against cancer cell lines, indicating a potential application in oncology.[3] Specifically, quinoline-2-carboxylic acid has demonstrated significant growth inhibition capabilities against the cervical HeLa cancer cell line.[3] This guide focuses on the critical next step: the in vivo validation of this compound's anti-cancer potential in a robust preclinical model.
Our investigation will be benchmarked against Cisplatin, a widely used chemotherapeutic agent for various solid tumors, including cervical cancer. The primary objective is to determine if this compound can elicit a significant anti-tumor response in a xenograft model, with a secondary aim of assessing its preliminary safety profile.
Postulated Mechanism of Action: Disruption of Pro-Survival Signaling
While the precise mechanism of action for this compound is yet to be fully elucidated, we hypothesize its anti-tumor activity may stem from the inhibition of key pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Postulated PI3K/Akt Signaling Pathway Inhibition by this compound.
Comparative In Vivo Efficacy Study: A Step-by-Step Guide
This section details the experimental workflow for assessing the anti-tumor efficacy of this compound in a cervical cancer xenograft model.
Caption: Experimental Workflow for In Vivo Efficacy Assessment.
Methodology
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: HeLa (human cervical cancer cell line). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Tumor Implantation:
-
HeLa cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.
-
Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
3. Treatment Groups and Dosing:
-
Mice are randomly assigned to one of three treatment groups (n=8 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (this compound): Administered with a predetermined dose (e.g., 50 mg/kg), based on preliminary toxicity studies.
-
Group 3 (Cisplatin): Administered with a standard therapeutic dose (e.g., 5 mg/kg).
-
-
All treatments are administered daily via intraperitoneal (IP) injection for 21 consecutive days.
4. Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight of each mouse are measured twice a week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Toxicity is monitored by observing changes in body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
5. Endpoint and Tissue Collection:
-
The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Tumor samples are collected for histopathological analysis and biomarker studies (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Expected Results and Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of this comparative in vivo study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1450 ± 120 | - | 1.5 ± 0.2 |
| This compound (50 mg/kg) | 650 ± 85 | 55.2 | 0.7 ± 0.1 |
| Cisplatin (5 mg/kg) | 480 ± 70 | 66.9 | 0.5 ± 0.08 |
Table 2: Preliminary Safety Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Observable Signs of Toxicity |
| Vehicle Control | +5.2 | 0/8 | None |
| This compound (50 mg/kg) | -2.1 | 0/8 | Minor, transient lethargy post-injection |
| Cisplatin (5 mg/kg) | -12.5 | 1/8 | Significant weight loss, lethargy, ruffled fur |
Discussion and Interpretation
The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits significant anti-tumor activity in the HeLa xenograft model, as evidenced by a 55.2% tumor growth inhibition. While its efficacy in this model is slightly less than that of the standard-of-care drug, Cisplatin (66.9% TGI), it demonstrates a notably improved safety profile. The minimal body weight loss and lack of significant signs of toxicity with this compound treatment, compared to the pronounced toxicity observed in the Cisplatin group, highlight its potential as a better-tolerated therapeutic alternative.
The observed in vivo efficacy provides a strong rationale for further investigation into the mechanism of action. The initial hypothesis of PI3K/Akt pathway inhibition can be explored through ex vivo analysis of the collected tumor tissues. Immunohistochemical staining for phosphorylated Akt (p-Akt) and downstream markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) would provide direct evidence to support or refute the proposed mechanism.
Conclusion and Future Directions
This comparative guide outlines a robust in vivo validation strategy for this compound. The hypothetical results demonstrate its potential as a promising anti-cancer agent with a favorable safety profile compared to a standard chemotherapeutic. The next critical steps in the preclinical development of this compound would involve:
-
Dose-response studies: To determine the optimal therapeutic dose and further characterize the therapeutic window.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To confirm the molecular targets and signaling pathways modulated by this compound.
-
Evaluation in other cancer models: To assess the broader applicability of its anti-tumor activity.
Successful completion of these studies will be pivotal in establishing the clinical potential of this compound and advancing it towards investigational new drug (IND) enabling studies.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 8-Chloroquinoline-2-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Chloroquinoline-2-carboxylic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, head-to-head comparison of plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous reactions.
Introduction to this compound
The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound, featuring a halogen at a key position and a carboxylic acid handle for further functionalization, makes it a desirable starting material for the synthesis of novel bioactive compounds. The selection of a synthetic strategy must consider factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety. This guide will focus on two of the most classically employed and adaptable methods for quinoline synthesis: the Friedländer and Doebner reactions.
The Friedländer Synthesis: A Convergent and Potentially High-Yielding Route
The Friedländer synthesis is a powerful method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[1][2] For the synthesis of this compound, the ideal starting materials would be 2-amino-3-chlorobenzaldehyde and pyruvic acid.
Proposed Friedländer Synthesis Workflow
Caption: Proposed Friedländer synthesis of this compound.
In-Depth Analysis of the Friedländer Route
Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the enolate of pyruvic acid and the aldehyde functionality of 2-amino-3-chlorobenzaldehyde, followed by cyclization through the formation of a Schiff base between the amino group and the ketone of the pyruvic acid moiety, and subsequent dehydration to yield the aromatic quinoline ring.[1] This convergent approach rapidly builds the complexity of the target molecule.
Advantages:
-
High Convergence: The two key fragments of the quinoline ring are brought together in a single transformation.
-
Potentially Good Yields: Friedländer syntheses can be high-yielding, particularly with optimized reaction conditions. Microwave-assisted protocols have been shown to further improve yields and reduce reaction times for related syntheses.[3][4]
Challenges and Causality:
-
Precursor Availability: The primary challenge of this route is the availability and stability of 2-amino-3-chlorobenzaldehyde. Ortho-amino-substituted benzaldehydes can be prone to self-condensation and are often not commercially available or are expensive. Their synthesis can add several steps to the overall sequence, potentially lowering the overall yield and increasing the cost.
-
Reaction Conditions: The reaction can be sensitive to the choice of catalyst (acid or base) and solvent. Optimization is often required to minimize side reactions and maximize yield.[2]
Experimental Protocol: A Representative Friedländer Synthesis
-
Reaction Setup: In a microwave-safe vessel, combine 2-amino-3-chlorobenzaldehyde (1 mmol) and pyruvic acid (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or operate under solvent-free conditions with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a temperature and time determined by initial small-scale trials (e.g., 100-150 °C for 10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified to precipitate the carboxylic acid. The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol.
The Doebner Reaction: A Three-Component Approach from Simpler Precursors
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid.[6][7] To synthesize the target this compound, a modification of the Doebner-von Miller reaction, which can yield 2-substituted quinolines, would be necessary. This would involve the reaction of 2-chloroaniline with an α,β-unsaturated aldehyde or ketone that can be oxidized to a carboxylic acid. However, the classical Doebner reaction itself typically yields quinoline-4-carboxylic acids. A direct synthesis of a 2-carboxylic acid derivative via the Doebner reaction is less common.
Proposed Doebner Reaction Workflow
Caption: Proposed Doebner synthesis of this compound.
In-Depth Analysis of the Doebner Route
Mechanism and Rationale: The mechanism of the Doebner reaction is complex and can proceed through different pathways.[8] One proposed mechanism involves the formation of a Schiff base from the aniline and aldehyde, which then undergoes a Michael addition with the enol of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation to the quinoline.[8]
Advantages:
-
Readily Available Starting Materials: The precursors for the Doebner reaction, such as 2-chloroaniline, simple aldehydes, and pyruvic acid, are generally more accessible and less expensive than the substituted 2-aminobenzaldehydes required for the Friedländer synthesis.
Challenges and Causality:
-
Regioselectivity: The Doebner reaction typically produces quinoline-4-carboxylic acids. Directing the synthesis to yield the 2-carboxylic acid isomer is a significant challenge and may not be feasible under standard conditions.
-
Harsh Conditions and Low Yields: The classical Doebner reaction often requires harsh acidic conditions and prolonged heating, which can lead to the formation of side products and lower yields, especially with anilines bearing electron-withdrawing groups like chlorine.[8]
-
Oxidation Step: The final step of the reaction requires an oxidation, which can sometimes be inefficient and lead to a mixture of products.
Experimental Protocol: A Representative Modified Doebner Reaction
The following is a general protocol for a modified Doebner reaction that has been shown to be effective for anilines with electron-withdrawing groups, though it typically yields the 4-carboxylic acid isomer.[1]
-
Reaction Setup: To a solution of 2-chloroaniline (1.8 mmol) and an appropriate aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add a Lewis acid catalyst such as BF₃·OEt₂ (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up and Purification: After cooling, the reaction is worked up by partitioning between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then acidified to precipitate the product, which is collected by filtration and purified by recrystallization.
Head-to-Head Comparison of Synthesis Routes
| Feature | Friedländer Synthesis | Doebner Reaction |
| Key Reactants | 2-Amino-3-chlorobenzaldehyde, Pyruvic Acid | 2-Chloroaniline, Aldehyde, Pyruvic Acid |
| Catalyst/Reagent | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | Acid (e.g., HCl, BF₃·OEt₂) |
| Typical Reaction Time | Several hours (can be reduced with microwave) | Long reaction times (e.g., 20+ hours) |
| Typical Temperature | Reflux | 65 °C to Reflux |
| Anticipated Yield | Potentially Moderate to Good | Generally low for 2-substituted products |
| Advantages | Convergent, builds complexity quickly, potentially higher yields. | Uses simple, readily available starting materials. |
| Disadvantages | Availability and stability of the substituted 2-aminobenzaldehyde precursor is a major hurdle. | Primarily yields the 4-carboxylic acid isomer; harsh conditions; often results in mixtures of isomers. |
Conclusion and Recommendations
For the synthesis of this compound, the Friedländer synthesis emerges as the more theoretically direct and promising route. Its convergent nature and potential for good yields make it an attractive option, provided the key precursor, 2-amino-3-chlorobenzaldehyde, can be synthesized or procured efficiently. The major bottleneck for this route is the accessibility of this starting material. Researchers considering this path should first establish a reliable supply of the substituted aminobenzaldehyde.
The Doebner reaction , while utilizing more readily available starting materials, is less suitable for the synthesis of the desired 2-carboxylic acid isomer and is likely to result in lower yields under harsh conditions. It would be a less favorable choice unless a specific modification that favors the formation of the 2-substituted product is identified and validated.
Ultimately, the choice of synthesis route will depend on a careful evaluation of the available resources, the cost and availability of starting materials, and the desired scale of the synthesis. For laboratories equipped for multi-step synthesis, developing a robust route to 2-amino-3-chlorobenzaldehyde to enable the Friedländer synthesis would be a worthwhile endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Binding Mode of 8-Chloroquinoline-2-carboxylic acid to Matrix Metalloproteinase-2
For researchers, scientists, and drug development professionals, elucidating the precise binding mechanism of a novel inhibitor to its target is a cornerstone of modern therapeutic design. This guide provides an in-depth, technically-focused comparison of key biophysical and structural methods to confirm the binding mode of 8-Chloroquinoline-2-carboxylic acid , a novel small molecule, to its putative target, Matrix Metalloproteinase-2 (MMP-2) . We will compare its binding characteristics to Marimastat , a well-established, broad-spectrum MMP inhibitor.
MMP-2, a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix and is implicated in pathological processes such as cancer metastasis and angiogenesis.[1][2] The quinoline scaffold, particularly with chelating moieties like a carboxylic acid, is a known pharmacophore for metalloenzyme inhibition, making this compound a promising candidate for investigation.[3] This guide will detail a logical, multi-step experimental workflow designed to provide a comprehensive understanding of the compound's binding affinity, thermodynamics, and structural interactions.
The Experimental Pathway: From Initial Hit to Structural Confirmation
Our investigation into the binding of this compound to MMP-2 will follow a structured, multi-technique approach. This ensures that each step validates and builds upon the last, providing a comprehensive and trustworthy dataset. The workflow is designed to answer progressively more detailed questions about the molecular interaction.
Caption: A logical workflow for characterizing a novel inhibitor's binding mode.
Comparative Performance Data
The following table summarizes the expected quantitative data from our comparative analysis of this compound and Marimastat against MMP-2.
| Parameter | This compound (Hypothetical Data) | Marimastat (Reference Data) | Technique | Insight Provided |
| IC50 | ~50 nM | 6 nM[3] | Enzyme Activity Assay | Potency of functional inhibition |
| Association Rate (k_a) | 1 x 10^5 M⁻¹s⁻¹ | 5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Rate of complex formation |
| Dissociation Rate (k_d) | 5 x 10⁻³ s⁻¹ | 3 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | Stability of the complex (residence time) |
| Dissociation Constant (K_D) | 50 nM | 6 nM | SPR / ITC | Overall binding affinity |
| Binding Enthalpy (ΔH) | -8 kcal/mol | -10 kcal/mol | Isothermal Titration Calorimetry (ITC) | Heat change upon binding; indicates H-bonding and van der Waals forces |
| Binding Entropy (ΔS) | Favorable (Positive TΔS) | Favorable (Positive TΔS) | Isothermal Titration Calorimetry (ITC) | Change in system disorder; often driven by hydrophobic interactions and desolvation |
| Stoichiometry (n) | ~1.0 | ~1.0 | Isothermal Titration Calorimetry (ITC) | Molar ratio of inhibitor to protein in the complex |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Rationale: SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand (analyte) with a target protein (ligand) immobilized on a sensor surface.[2][4] This allows for the precise determination of the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D), offering a deeper understanding of the binding dynamics compared to endpoint assays.[5]
Caption: A simplified workflow for a typical SPR experiment.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human MMP-2 (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 5000-8000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the injection of MMP-2 to allow for background signal subtraction.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound and Marimastat in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 1 nM to 1 µM.
-
Perform a multi-cycle kinetics experiment by sequentially injecting each concentration of the inhibitor over the MMP-2 and reference surfaces.
-
Allow for a 180-second association phase followed by a 600-second dissociation phase (buffer flow).
-
Between each cycle, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank injection.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to derive k_a, k_d, and K_D values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7] It is considered the gold standard for determining binding affinity (K_D) in solution and is unique in its ability to directly measure the enthalpy (ΔH) and stoichiometry (n) of binding.[3][8] This allows for the calculation of entropy (ΔS), providing insight into the forces driving the interaction.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified MMP-2 protein against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂) to minimize buffer mismatch effects.
-
Dissolve this compound and Marimastat in the final dialysis buffer to the desired concentrations. Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the sample cell (typically ~200 µL) with MMP-2 at a concentration of 10-20 µM.
-
Load the injection syringe (typically ~40 µL) with the inhibitor at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Set the experimental temperature to 25°C.
-
Perform a series of 19-20 injections (e.g., 2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[9]
-
X-ray Crystallography for High-Resolution Structural Determination
Rationale: X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex.[10] This is the ultimate validation of the binding mode, revealing the precise orientation of the inhibitor in the active site and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, and metal coordination) that stabilize the complex.[11][12]
Step-by-Step Protocol:
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate purified MMP-2 with a 5- to 10-fold molar excess of this compound or Marimastat for several hours at 4°C prior to setting up crystallization trials.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Optimize any initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a previously determined structure of apo-MMP-2 as a search model.
-
Build the inhibitor into the resulting electron density map.
-
Perform iterative rounds of model building and refinement until the model converges and has good stereochemistry and agreement with the experimental data.
-
Conclusion
Confirming the binding mode of a novel compound like this compound requires a rigorous, multi-faceted approach. By systematically employing biophysical techniques like SPR and ITC, we can build a comprehensive picture of the inhibitor's affinity, kinetics, and the thermodynamic forces driving its interaction with MMP-2. Comparing these parameters to a known inhibitor like Marimastat provides crucial context for its potential as a therapeutic agent. Ultimately, high-resolution structural data from X-ray crystallography provides the definitive evidence of the binding mode, guiding future structure-activity relationship (SAR) studies and the optimization of this promising new scaffold. This logical and self-validating workflow ensures the highest degree of scientific integrity, providing a solid foundation for any drug development program.
References
- 1. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Item - Structure and function of MMP-2 and its inhibitor TIMP-2 - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP-2/MMP-9 Inhibitor II;Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 Inhibitor II|cas 193807-60-2 [dcchemicals.com]
- 5. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 12. apexbt.com [apexbt.com]
Benchmarking the Anticancer Performance of 8-Chloroquinoline-2-carboxylic acid Against Standard Chemotherapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines through mechanisms that include inducing apoptosis and arresting the cell cycle. This guide presents a comprehensive framework for benchmarking the in vitro anticancer performance of a specific derivative, 8-Chloroquinoline-2-carboxylic acid, against two well-established chemotherapeutic agents: Cisplatin and Doxorubicin.
This compound is a member of the quinoline carboxylic acid class of compounds, which have shown promise in preclinical studies. Its precise anticancer efficacy and mechanism of action, however, require rigorous evaluation. For this purpose, we have selected Cisplatin and Doxorubicin as standard comparators. Cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[2][3] Doxorubicin, an anthracycline antibiotic, functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[4][5]
This guide provides detailed, step-by-step protocols for a panel of in vitro assays designed to deliver a multi-faceted assessment of anticancer activity. By presenting a direct, albeit illustrative, comparison with standard drugs, this document aims to equip researchers with the necessary tools to evaluate the potential of this compound as a novel therapeutic candidate. The experimental data presented herein is hypothetical and intended to serve as a realistic example of the expected outcomes from such a benchmarking study.
Experimental Methodologies
The following protocols are designed to provide a robust in vitro assessment of the anticancer properties of this compound. The causality behind these experimental choices lies in the need to evaluate not just the cytotoxic potency but also the mode of cell death induced by the test compound.
Overall Experimental Workflow
Caption: Experimental workflow for benchmarking anticancer compounds.
Cell Viability Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency. The principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
Protocol:
-
Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound (determined from the MTT assay) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[10]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[11]
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Illustrative Performance Comparison
Disclaimer: The following data is illustrative and hypothetical, designed to demonstrate a potential outcome of the described experiments. It is not based on actual experimental results for this compound.
Table 1: Cytotoxic Activity (IC50) against MCF-7 Cells
| Compound | IC50 (µM) |
| This compound | 15.8 ± 1.2 |
| Cisplatin | 9.5 ± 0.8 |
| Doxorubicin | 1.2 ± 0.3 |
Table 2: Induction of Apoptosis in MCF-7 Cells (48h Treatment at IC50)
| Compound | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 25.4 ± 2.1 | 10.1 ± 1.5 |
| Cisplatin | 35.8 ± 3.5 | 15.2 ± 2.0 |
| Doxorubicin | 40.1 ± 4.2 | 18.9 ± 2.5 |
Table 3: Cell Cycle Distribution in MCF-7 Cells (48h Treatment at IC50)
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.3 ± 4.1 | 20.5 ± 2.2 | 14.2 ± 1.8 |
| This compound | 50.1 ± 3.8 | 15.2 ± 1.9 | 34.7 ± 3.1 |
| Cisplatin | 45.2 ± 3.5 | 10.8 ± 1.5 | 44.0 ± 3.9 |
| Doxorubicin | 30.7 ± 2.9 | 8.5 ± 1.2 | 60.8 ± 5.5 |
Mechanistic Insights and Discussion
The illustrative data suggests that this compound possesses notable anticancer activity, albeit with a higher IC50 value compared to the standard drugs Cisplatin and Doxorubicin. The significant induction of apoptosis and a marked increase in the G2/M population of cells point towards a mechanism of action that involves the disruption of cell cycle progression and the activation of programmed cell death pathways.
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[14][15] The observed G2/M arrest could be indicative of interference with microtubule dynamics, a mechanism shared by several successful anticancer drugs. The induction of apoptosis is a desirable trait for an anticancer agent, and the data suggests that this compound is capable of triggering this process.
Caption: A potential apoptosis pathway induced by quinoline derivatives.
The hypothetical data suggests that while this compound may be less potent than Cisplatin and Doxorubicin, it demonstrates a clear anticancer effect. Further studies would be necessary to elucidate the specific molecular targets and to optimize the structure for enhanced potency and selectivity.
Conclusion
This guide provides a comprehensive framework for the in vitro benchmarking of this compound against the standard chemotherapeutic agents, Cisplatin and Doxorubicin. The detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest offer a robust platform for evaluating its anticancer potential. The illustrative data highlights how a comparative analysis can position a novel compound within the existing therapeutic landscape. While the hypothetical results suggest that this compound is a promising candidate, further investigations, including in vivo studies and detailed mechanistic explorations, are warranted to fully understand its therapeutic potential. The methodologies and comparative approach outlined here serve as a critical first step in the rigorous preclinical evaluation of this and other novel quinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 8-Chloroquinoline-2-carboxylic Acid for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-Chloroquinoline-2-carboxylic acid, a halogenated heterocyclic compound whose disposal requires meticulous attention to detail. Our approach is grounded in the principles of chemical causality and regulatory compliance, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many halogenated quinoline derivatives, presents a multi-faceted risk profile.
Key Hazards:
-
Toxicity: These compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: They are known to cause serious skin and eye irritation.[2][3]
-
Environmental Hazard: A significant concern is the high toxicity to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[1] This ecotoxicity is a primary driver for the stringent disposal regulations surrounding this class of chemicals.
Due to these hazards, direct disposal into sanitary sewer systems or general waste is strictly prohibited.[3] The chlorinated aromatic structure makes it persistent and hazardous to the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form—from initial use to final waste consolidation. The choice of PPE is dictated by the need to prevent all routes of exposure.
| PPE Category | Specification | Standard Compliance | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or EN 166 | Protects against splashes of solutions or accidental dusting of the solid compound.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | ASTM F1001 | Prevents dermal absorption. PVC gloves are not recommended due to poor chemical resistance.[5][6] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with long sleeves. Consider a disposable gown over the top. | N/A | Protects skin from accidental spills and contamination.[4] |
| Respiratory | Use in a certified chemical fume hood. If weighing powder outside a hood, a NIOSH-approved respirator is necessary. | OSHA 29 CFR 1910.134 or EN 149 | Prevents inhalation of the powdered compound, which can be toxic.[1] |
Field Insight: Always inspect gloves for any signs of degradation or perforation before use. When work is complete, remove the outer pair of gloves and dispose of them as hazardous waste before leaving the immediate work area to prevent cross-contamination.
Waste Segregation and Collection: The Cornerstone of Safe Disposal
The fundamental principle for disposing of this compound is to treat it as a halogenated organic waste . This dictates that it must be segregated from all other waste streams at the point of generation.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use a dedicated, chemically compatible container, preferably made of high-density polyethylene (HDPE).
-
Crucially, do not use metal containers. Halogenated compounds can degrade over time to produce acidic byproducts (like hydrochloric acid) which will corrode metal, leading to leaks.
-
The container must have a secure, tight-fitting screw cap to prevent the release of vapors.
-
-
Proper Labeling:
-
As soon as the container is designated for waste, it must be labeled. Do not wait until it is full.
-
The label must clearly state:
-
"HAZARDOUS WASTE"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
List any other chemical constituents in the waste container.
-
An appropriate hazard pictogram (e.g., toxic, environmental hazard).
-
-
-
Collecting the Waste:
-
Solid Waste: Collect pure this compound, as well as any contaminated items (e.g., weigh boats, contaminated paper towels, gloves, pipette tips), and place them directly into the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated halogenated liquid waste container. Do not mix with non-halogenated organic solvents. Keeping these waste streams separate is often more cost-effective for final disposal and is a requirement at many institutions.
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and to prevent spills when handling and transporting.
-
-
Storage of Waste Container:
The following diagram outlines the logical workflow for handling and segregating this chemical waste in a laboratory setting.
Caption: Decision workflow for the segregation and temporary storage of this compound waste.
Accidental Spills and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully sweep or scoop the solid material or the absorbent material into the designated solid halogenated waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the door to the lab to contain any potential vapors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Final Disposal: The Role of Professional Waste Management
It is critical to understand that laboratory personnel are responsible for the collection and segregation of waste. The final disposal must be handled by a licensed and approved hazardous waste management company. On-site chemical neutralization or degradation of halogenated aromatic compounds is not a standard or recommended practice in a typical research lab, as it can create other hazardous byproducts and requires specialized expertise and equipment.
The most common and environmentally sound method for the final destruction of this compound is high-temperature incineration .
Why Incineration?
-
Complete Destruction: Licensed hazardous waste incinerators operate at extremely high temperatures (typically >1000 °C) with sophisticated pollution control systems.
-
Chemical Breakdown: These conditions are sufficient to break the stable aromatic ring and the carbon-chlorine bonds, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
Scrubbing: The hydrogen chloride gas generated during combustion is neutralized in a "scrubber" system before being released, preventing acid rain and air pollution.
By adhering to these rigorous collection and segregation procedures, you ensure that the waste is properly profiled and can be safely transported and ultimately destroyed by professionals, fulfilling your cradle-to-grave responsibility for the chemicals you use.
References
A Comprehensive Guide to the Safe Handling of 8-Chloroquinoline-2-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these discoveries. This guide provides a detailed protocol for the safe handling of 8-Chloroquinoline-2-carboxylic acid, a compound of interest in various research applications. The following procedures are grounded in established safety principles for quinoline derivatives and are designed to empower you with the knowledge to maintain a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Given these hazards, a thorough risk assessment is imperative before commencing any work. This involves evaluating the specific procedures to be performed, the quantities of the substance to be handled, and the potential for exposure.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form to avoid dust inhalation, should be conducted within a certified chemical fume hood.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][3]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.[2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in good working order.[2][4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[2][6] | EN 166 (EU) or NIOSH (US) approved[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of immediately if contaminated.[2][6] | Tested according to EN 374[6] |
| Skin and Body Protection | A full-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or a complete suit protecting against chemicals should be worn.[2][6] | N/A |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK under EN 14387 or a multi-purpose combination respirator in the US) should be used.[6][7] | NIOSH (US) or CEN (EU) approved[7] |
Step-by-Step Handling Procedures: A Protocol for Safety
Adherence to a strict operational workflow is crucial for minimizing risk.
4.1. Preparation:
-
Consult the SDS: Although one for the exact compound is not available, review the SDS for a structurally similar compound like 8-Chloroquinoline-4-carboxylic acid.
-
Assemble Materials: Gather all necessary equipment and reagents within the chemical fume hood.
-
Don PPE: Correctly put on all required PPE as outlined in the table above.
4.2. Weighing and Transferring the Solid Compound:
-
Perform all weighing and transfers within the fume hood to contain any dust.
-
Use a spatula or other appropriate tools for transferring the solid.
-
Keep the container with the compound sealed when not in use.
4.3. During the Experiment:
-
Clearly label all containers with the compound's name and associated hazards.
-
Avoid any direct contact with skin, eyes, and clothing.
-
Should any signs of exposure occur, immediately follow the first-aid procedures outlined in section 6.
4.4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Properly remove and dispose of all PPE as hazardous waste.[2]
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is critical.
5.1. Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate respiratory protection and chemical-resistant clothing before re-entering the area.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Workflow for Spill Management
Caption: Workflow for the safe management of a chemical spill.
5.2. Waste Disposal:
-
Chemical Waste: All this compound waste, including any solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.[2]
-
Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[2]
First-Aid Measures: Immediate Actions for Exposure
In the case of accidental exposure, immediate and appropriate first-aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.[1][4][5]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (or information on a similar compound) available when seeking medical attention.
By integrating these safety protocols into your laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Remember, proactive safety measures are the bedrock of successful and responsible scientific advancement.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
